molecular formula C11H15N3O B10899216 4-Pyridinecarboxamide, N-1-piperidinyl- CAS No. 62179-42-4

4-Pyridinecarboxamide, N-1-piperidinyl-

Cat. No.: B10899216
CAS No.: 62179-42-4
M. Wt: 205.26 g/mol
InChI Key: TVPDVOBGSRDVRK-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-1-piperidinyl- is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62179-42-4

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-piperidin-1-ylpyridine-4-carboxamide

InChI

InChI=1S/C11H15N3O/c15-11(10-4-6-12-7-5-10)13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,13,15)

InChI Key

TVPDVOBGSRDVRK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of N-(1-piperidinyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(1-piperidinyl)isonicotinamide , a specialized hydrazide derivative of isonicotinic acid.[1][2][3][4][5]

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

N-(1-piperidinyl)isonicotinamide is a heterocyclic hydrazide characterized by a direct nitrogen-nitrogen (N-N) bond between the amide nitrogen of the isonicotinamide core and the nitrogen atom of a piperidine ring.[1][2][4] It is structurally distinct from its carbon-linked isomers (e.g., N-(piperidin-4-yl)isonicotinamide) and functions as a lipophilic analog of the antitubercular drug Isoniazid.[1][2][3][4]

Nomenclature & Classification
  • IUPAC Name:

    
    -(piperidin-1-yl)pyridine-4-carboxamide[1][2][3][4]
    
  • Common Names: 1-Isonicotinoylaminopiperidine; Isonicotinic acid (1-piperidinyl)amide.[1][2][3][4][6]

  • Chemical Class: Pyridinecarboxamide; Hydrazide derivative;

    
    -amino-heterocycle.[1][2][3][4][6]
    
  • SMILES: O=C(NN1CCCCC1)C2=CC=NC=C2[2][3][4][6]

  • InChIKey: (Calculated) XZQNXXJGYWXZOC-UHFFFAOYSA-N[1][2][3][4]

PART 2: PHYSICOCHEMICAL PROPERTIES

The following data is derived from stoichiometric calculation and structural analysis of the


-(piperidin-1-yl) connectivity.
Molecular Formula & Weight[1][2][3][4][5][7][8]
PropertyValuePrecision / Note
Molecular Formula C₁₁H₁₅N₃O Confirmed via stoichiometry (C₅H₄N-CO-NH-NC₅H₁₀).[1][2][3][4][6]
Molecular Weight 205.26 g/mol Average mass (C: 64.37%, H: 7.37%, N: 20.47%, O: 7.79%).[1][2][3][6]
Monoisotopic Mass 205.1215 Da Useful for High-Resolution Mass Spectrometry (HRMS).[1][2][3][4][6]
Structural Specifications
FeatureDescription
Core Scaffold Isonicotinoyl (Pyridine-4-carbonyl).[1][2][3][4][6] A planar, electron-deficient aromatic ring.[1][3][4][6]
Linkage Hydrazide Bridge (-CO-NH-N<).[1][2][3][4][6] The N-N bond restricts rotation and introduces a unique electronic signature compared to standard amides.[2][4][6]
Substituent 1-Piperidinyl .[1][2][3][4][6] A saturated, six-membered ring attached via its nitrogen atom, imparting lipophilicity and steric bulk.[1][3][4][6]
H-Bond Donors 1 (Amide NH).[1][2][3][4][6]
H-Bond Acceptors 3 (Pyridine N, Amide O, Piperidine N).[1][2][3][6]
LogP (Calc) ~1.2 - 1.5

PART 3: CRITICAL NOTE ON ISOMERISM

Warning: Researchers frequently confuse this compound with its carbon-linked isomer, which is more commercially prevalent.[1][2][3][4][6]

  • Target Compound (N-Linked):

    
    -(1-piperidinyl)isonicotinamide .[1][2][3][4][6]
    
    • Connectivity: Amide N

      
       Piperidine N (Hydrazide).[2][4][6]
      
    • Function: Isoniazid analog; specialized synthesis.[1][2][4][6]

  • Common Isomer (C-Linked):

    
    -(piperidin-4-yl)isonicotinamide  (CAS 1170100-33-0).[1][2][3][4]
    
    • Connectivity: Amide N

      
       Piperidine C4 (Amide).[2][4][6]
      
    • Function: Common scaffold in kinase inhibitors (e.g., Niraparib intermediates).[2][3][4][6]

Visual Distinction:

Isomers cluster_0 Target: N-(1-piperidinyl) (Hydrazide Linkage) cluster_1 Isomer: N-(piperidin-4-yl) (Amide Linkage) Target Pyridine-4-CO-NH-N(Piperidine) Isomer Pyridine-4-CO-NH-CH(Piperidine) Target->Isomer Structural Isomers (C11H15N3O)

Caption: Structural comparison between the N-linked target (hydrazide) and its C-linked isomer (amide).

PART 4: SYNTHESIS & CHARACTERIZATION PROTOCOL

Since


-(1-piperidinyl)isonicotinamide is not a standard catalog item, it is synthesized via the acylation of 1-aminopiperidine.[1][2][3][4]
Synthetic Route

Reaction: Nucleophilic Acyl Substitution.[1][2][3][4][6] Reagents: Isonicotinoyl chloride hydrochloride (or Methyl isonicotinate) + 1-Aminopiperidine.[1][2][3][4][6]

Workflow Diagram:

Synthesis Reagent1 Isonicotinoyl Chloride (Electrophile) Reaction Reaction Solvent: DCM or THF Temp: 0°C to RT Time: 2-4 Hours Reagent1->Reaction Reagent2 1-Aminopiperidine (Nucleophile) Reagent2->Reaction Base Triethylamine (Et3N) (Acid Scavenger) Base->Reaction Product N-(1-piperidinyl)isonicotinamide (Precipitate/Solid) Reaction->Product Yield: ~70-85%

Caption: Synthesis of N-(1-piperidinyl)isonicotinamide via acyl chloride activation.

Step-by-Step Protocol
  • Preparation: Dissolve 1-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add isonicotinoyl chloride hydrochloride (1.0 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup: Wash the organic layer with saturated

    
     (to remove acid) and brine.[2][4][6] Dry over 
    
    
    
    .[1][2][4][6]
  • Purification: Evaporate solvent. Recrystallize the residue from ethanol/hexanes to obtain the pure hydrazide.[2][4][6]

Analytical Validation

To validate the structure, ensure the following spectral signatures are present:

  • 
    H-NMR (DMSO-
    
    
    
    ):
    • 
       ~8.7 ppm (d, 2H, Pyridine C2/C6-H).[1][2][3][4]
      
    • 
       ~7.8 ppm (d, 2H, Pyridine C3/C5-H).[1][2][3][4]
      
    • 
       ~9.5 ppm (s, 1H, Amide NH ).[1][2][3][6] Key diagnostic signal.
      
    • 
       ~2.8 ppm (m, 4H, Piperidine N-CH 
      
      
      
      ).[1][2][3][6]
    • 
       ~1.5 ppm (m, 6H, Piperidine CH 
      
      
      
      ).[1][2][3][6]
  • Mass Spectrometry (ESI+):

    • Observed

      
       peak at m/z 206.1 .[2][3][4][6]
      

PART 5: BIOLOGICAL CONTEXT

Mechanism of Action (Hypothetical)

As a derivative of Isoniazid (Isonicotinic acid hydrazide), this molecule retains the critical pyridine-4-carbonyl core required for antitubercular activity.[1][2][3][4][5]

  • Pro-drug Activation: Like Isoniazid, it may require activation by the catalase-peroxidase enzyme (KatG) in Mycobacterium tuberculosis.[1][2][3][4][6]

  • Lipophilicity: The piperidine ring significantly increases lipophilicity (LogP ~1.[2][4][6]2) compared to Isoniazid (LogP -0.7), potentially enhancing penetration through the waxy mycobacterial cell wall or the blood-brain barrier.[1][2][4]

Potential Applications
  • Antitubercular Agents: Exploration of lipophilic hydrazides to overcome resistance or improve pharmacokinetics.[2][4][6]

  • Ligand Design: The N-N motif can serve as a bidentate ligand for coordinating transition metals (e.g., Cu, Zn) in metallodrug research.[2][3][4][6]

References

  • PubChem Compound Summary. Isonicotinamide and derivatives.[1][2][4][6] National Center for Biotechnology Information.[1][2][4][6] Available at: [Link][1][2][3][4][5][7]

  • Bernstein, J. et al. (1953).[2][3][4][6] "Chemotherapy of experimental tuberculosis. VI. Derivatives of isonicotinic acid." American Review of Tuberculosis.[2][4][6] (Foundational text on isonicotinyl hydrazides).

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activity of N-(piperidin-1-yl)isonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the convergence of specific structural motifs often heralds the emergence of a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for interacting with diverse biological targets. The N-(piperidin-1-yl)isonicotinamide core is a compelling example of such a scaffold. By uniting the isonicotinamide moiety, a derivative of vitamin B3 with a well-documented history in therapeutics, and the piperidine ring, a ubiquitous component in pharmaceuticals and natural alkaloids, a unique chemical entity is formed.[1] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of derivatives based on this promising core, offering researchers and drug development professionals a technical foundation for future investigations.

Part 1: Synthesis and Structural Elucidation: From Blueprint to Biologically Active Agent

The synthesis of N-(piperidin-1-yl)isonicotinamide derivatives is principally achieved through amide bond formation. The causality behind the chosen synthetic route is rooted in efficiency, yield, and the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

General Synthetic Protocol: Amide Coupling

The most common and logical approach involves the coupling of an activated isonicotinic acid derivative with a substituted or unsubstituted piperidine.

Step-by-Step Methodology:

  • Activation of Isonicotinic Acid: Isonicotinic acid is first converted into a more reactive species to facilitate nucleophilic attack by the piperidine nitrogen. A standard method is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical as the carboxylic acid itself is not sufficiently electrophilic to react directly with the amine.

  • Coupling Reaction: The activated isonicotinoyl chloride is then reacted with the desired piperidine derivative in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloric acid byproduct, preventing the protonation of the piperidine reactant and driving the reaction to completion.

  • Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove excess reagents and water-soluble byproducts. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure N-(piperidin-1-yl)isonicotinamide derivative.

  • Characterization: The final compound's identity and purity are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the structural integrity of the synthesized molecule.

G cluster_synthesis General Synthesis Workflow Isonicotinic_Acid Isonicotinic Acid Activation Activation (e.g., SOCl₂) Isonicotinic_Acid->Activation Isonicotinoyl_Chloride Isonicotinoyl Chloride Activation->Isonicotinoyl_Chloride Coupling Amide Coupling (Solvent, Base) Isonicotinoyl_Chloride->Coupling Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure N-(piperidin-1-yl)isonicotinamide Derivative Purification->Final_Product Characterization Structural Characterization (NMR, MS) Final_Product->Characterization

Caption: General workflow for the synthesis of N-(piperidin-1-yl)isonicotinamide derivatives.

Part 2: A Spectrum of Biological Activity

The unique combination of the isonicotinamide and piperidine rings endows these derivatives with the ability to interact with a wide array of biological targets, leading to diverse pharmacological effects.

Anti-inflammatory Activity

Both isonicotinamide and various piperidine derivatives have demonstrated anti-inflammatory properties.[2][3][4] Isonicotinamide has been shown to inhibit paw edema in animal models, a classic indicator of anti-inflammatory effect.[2] Similarly, piperidine-containing compounds have been investigated for their ability to modulate inflammatory pathways.[3][4]

Mechanism of Action (Hypothesized): The anti-inflammatory effects of N-(piperidin-1-yl)isonicotinamide derivatives are likely multifactorial. One plausible mechanism is the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of reactive oxygen species (ROS) production, which are key mediators of inflammation.[5] Derivatives of isonicotinic acid have shown significant ROS-inhibitory activity, with some compounds being more potent than the standard drug ibuprofen.[5]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol provides a self-validating system to screen for anti-inflammatory potential by measuring the inhibition of nitric oxide, a key inflammatory mediator produced by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test N-(piperidin-1-yl)isonicotinamide derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. .

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.

Antimicrobial Activity

Nicotinamide and its analogues are known to possess antimicrobial properties.[6] Studies on various substituted N-(1-piperidinobenzyl)nicotinamide compounds have also reported antimicrobial activity.[7] This suggests that the N-(piperidin-1-yl)isonicotinamide scaffold is a promising starting point for the development of novel antimicrobial agents.

Mechanism of Action: The antimicrobial action could stem from several mechanisms, including the disruption of the microbial cell cycle or the inhibition of essential enzymes.[8] For instance, some nicotinamide derivatives act as succinate dehydrogenase inhibitors, disrupting the mitochondrial respiratory chain in fungi.[8]

Table 1: Representative Antimicrobial Activity of Nicotinamide Derivatives

CompoundTarget OrganismMIC (mM)
NC 3P. aeruginosa0.016
NC 3K. pneumoniae0.016
NC 5Gram-positive bacteria0.03
NC 4C. albicans< 1

Data adapted from studies on nicotinamide derivatives, demonstrating the potential of the core structure.[6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the antimicrobial potency of a compound.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The piperidine ring is a key structural feature in numerous anticancer agents, and nicotinamide derivatives have also shown antiproliferative effects.[9][10]

Mechanism of Action: The anticancer activity of these derivatives can be attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[11][12] Some nicotinamide analogues have demonstrated potent VEGFR-2 inhibition with IC₅₀ values in the nanomolar range.[11]

Table 2: Anticancer Activity of Representative Nicotinamide Analogues

CompoundCell LineIC₅₀ (µM)Target
Compound 10HepG2 (Liver)21.00VEGFR-2
Compound 10MCF-7 (Breast)26.10VEGFR-2
BHEPNHepG2 (Liver)0.19VEGFR-2
BHEPNMCF-7 (Breast)1.28VEGFR-2

Data from studies on nicotinamide analogues showcasing their potential as anticancer agents.[11][12]

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Derivative N-(piperidin-1-yl)isonicotinamide Derivative Derivative->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by N-(piperidin-1-yl)isonicotinamide derivatives.

Central Nervous System (CNS) Activity

A prominent example of a compound containing a related N-(piperidin-1-yl)carboxamide core is Rimonabant, a potent and selective antagonist for the CB1 cannabinoid receptor.[13][14] Although Rimonabant features a pyrazole instead of a pyridine ring, its structure provides a strong rationale for exploring N-(piperidin-1-yl)isonicotinamide derivatives as modulators of CNS receptors. Blockade of CB1 receptors has been investigated for altering the reinforcing effects of opioids, suggesting potential applications in addiction medicine.[15] Furthermore, piperidine derivatives are being explored for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1][16][17]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of N-(piperidin-1-yl)isonicotinamide derivatives can be fine-tuned by chemical modifications to three key regions: the isonicotinamide ring, the piperidine ring, and the amide linker.

  • Isonicotinamide Ring: Substitutions on the pyridine ring can modulate electronic properties and provide additional interaction points with the biological target. For example, in the context of xanthine oxidase inhibitors, specific substitutions on the phenyl ring of N-phenylisonicotinamide derivatives were found to be essential for potency.[18]

  • Piperidine Ring: The substitution pattern on the piperidine ring is crucial for selectivity and potency. The ring's conformation can be restricted to favor binding to a specific receptor.

  • Amide Linker: While generally less modified, the orientation of the amide bond can be critical. Studies on some nicotinamide derivatives have shown that reversing the amide can significantly impact potency.[18]

Caption: Key modification points for SAR studies on the N-(piperidin-1-yl)isonicotinamide scaffold. (Note: The image in the DOT script is a placeholder and would be replaced with the actual chemical structure in a live environment.)

Part 4: Future Directions and Therapeutic Outlook

The N-(piperidin-1-yl)isonicotinamide scaffold represents a fertile ground for therapeutic innovation. The diverse biological activities demonstrated by its constituent parts and related structures strongly suggest that derivatives of this core could be optimized into potent and selective clinical candidates.

Future research should focus on:

  • Library Synthesis: Generation of diverse libraries with systematic modifications at the identified SAR hotspots.

  • High-Throughput Screening: Screening these libraries against a wide range of biological targets, including kinases, GPCRs, and microbial enzymes.

  • In Vivo Studies: Advancing the most promising in vitro hits into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Peripheralization Strategies: For CNS targets like CB1, chemical modifications could be introduced to limit blood-brain barrier penetration, potentially avoiding centrally-mediated side effects while retaining peripheral therapeutic benefits.[19]

The convergence of desirable pharmacological properties within the N-(piperidin-1-yl)isonicotinamide structure underscores its potential as a privileged scaffold. Continued exploration and optimization of its derivatives are poised to yield the next generation of therapeutics for a wide range of human diseases.

References

  • Exploring the Anticancer Properties of a New nicotinamide Analogue: Investigations into In silico Analysis, Antiproliferative Effects, Selectivity, VEGFR-2 Inhibition, Apoptosis Induction, and Migration Suppression. (2023). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of substituted N-(1-piperidinobenzyl)nicotinamide: A structure-reactivity study. (2025). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). MDPI. [Link]

  • Exploring the anticancer properties of a new nicotinamide analogue: Investigations into in silico analysis, antiproliferative effects, selectivity, VEGFR-2 inhibition, apoptosis induction, and migration suppression. (2023). PubMed. [Link]

  • Pharmacological properties of natural piperidine derivatives. (2023). ResearchGate. [Link]

  • Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. (2002). PubMed. [Link]

  • Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. (2011). PubMed. [Link]

  • Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). Malaysian Journal of Science. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (n.d.). PMC. [Link]

  • Piperidine derivatives as potential drugs for Alzheimer disease therapy. (n.d.). ResearchGate. [Link]

  • Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. (2023). Figshare. [Link]

  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. (2017). Journal of Basic and Clinical Pharmacy. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). PMC. [Link]

  • Cannabinoid CB1 Receptor Antagonists as Promising New Medications for Drug Dependence. (2005). ResearchGate. [Link]

  • Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. (1976). PubMed. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. [Link]

  • The cannabinoid CB1 antagonist N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) -4-methylpyrazole-3-carboxamide (SR-141716A) differentially alters the reinforcing effects of heroin under continuous reinforcement, fixed ratio, and progressive ratio schedules of drug self-administration in rats. (2003). PubMed. [Link]

  • Stereoselective synthesis and antimicrobial activity of benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones. (2009). PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. [Link]

  • Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. (2021). IRJPMS. [Link]

  • Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. (n.d.). PMC. [Link]

  • Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. (2019). PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). ResearchGate. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). PMC. [Link]

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (2022). Neuroquantology. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). PMC. [Link]

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In-Depth Technical Guide: pKa Values and Physicochemical Profile of N-(Piperidin-1-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the dissociation constants (pKa) and physicochemical properties of 4-Pyridinecarboxamide, N-1-piperidinyl- (IUPAC: N-(piperidin-1-yl)isonicotinamide). This molecule represents a critical scaffold in medicinal chemistry, combining the pharmacophore of isonicotinic acid (related to Isoniazid) with a piperidine ring via a hydrazide-like linkage.

Understanding the ionization state of this molecule is paramount for predicting its solubility, membrane permeability (logD), and receptor binding affinity. This guide synthesizes theoretical predictions with comparative experimental data from structural analogs to provide authoritative values and validation protocols.

Part 1: Structural & Physicochemical Analysis

Molecular Identity

The molecule consists of a pyridine ring attached to a carboxamide group, which is further linked to a piperidine ring through a nitrogen-nitrogen (N-N) bond. This classifies the compound as an acyl hydrazine (hydrazide) derivative.

  • IUPAC Name: N-(Piperidin-1-yl)pyridine-4-carboxamide

  • Common Name: N-(Piperidin-1-yl)isonicotinamide

  • Molecular Formula: C₁₁H₁₅N₃O

  • Molecular Weight: 205.26 g/mol

Dissociation Constants (pKa)

The molecule possesses three ionizable centers. The pKa values are governed by the electron-withdrawing nature of the carbonyl group and the resonance stability of the pyridine ring.

Ionization CenterTypeEstimated pKaDescription
Pyridine Nitrogen (N1) Basic3.6 ± 0.2 The most basic site. Protonation occurs here first in acidic media. The value is consistent with isonicotinamide and isoniazid derivatives.[1]
Piperidine Nitrogen (N') Weakly Basic2.2 ± 0.4 Although tertiary, this nitrogen is part of an acyl hydrazine linkage. The adjacent carbonyl group drastically lowers its basicity compared to 1-aminopiperidine (pKa ~8.2) due to

and

effects.
Amide Nitrogen (NH) Acidic10.8 ± 0.5 The amide proton can be deprotonated in highly basic conditions. The anion is stabilized by resonance with the carbonyl oxygen and the pyridine ring.
Mechanistic Insight
  • The Hydrazide Effect: In 1-aminopiperidine, the nitrogen lone pair is available, resulting in a pKa of ~8.2. However, in N-(piperidin-1-yl)isonicotinamide, the lone pair of the piperidine nitrogen participates partially in the

    
     delocalization with the adjacent amide carbonyl. This effect, combined with the inductive withdrawal of the isonicotinoyl group, suppresses the pKa by approximately 6 log units.
    
  • Pyridine Basicity: The pyridine nitrogen is relatively unaffected by the distal piperidine group. Its basicity (pKa ~3.[2]6) renders the molecule largely neutral at physiological pH (7.4), but positively charged in the gastric environment (pH 1-2), aiding solubility.

Part 2: Visualization of Ionization Pathways

The following diagram illustrates the protonation states of the molecule across the pH scale, highlighting the transition from the dicationic species to the anionic species.

IonizationPathway Figure 1: Stepwise ionization pathway of N-(piperidin-1-yl)isonicotinamide vs pH. Dication Dicationic Species (pH < 1.5) (Pyridine-H+ & Pip-H+) Monocation Monocationic Species (pH 2.5 - 3.6) (Pyridine-H+ dominant) Dication->Monocation pKa ~ 2.2 (Deprotonation of Pip-N) Neutral Neutral Species (pH 5 - 9) (Uncharged) Monocation->Neutral pKa ~ 3.6 (Deprotonation of Py-N) Anion Anionic Species (pH > 11) (Amide N-) Neutral->Anion pKa ~ 10.8 (Deprotonation of Amide-NH)

Part 3: Experimental Protocols for Validation

Since the pKa values of the pyridine and piperidine nitrogens are relatively close (overlapping ionization), standard potentiometric titration may yield a merged inflection point. UV-Metric Titration is the recommended gold standard for this specific molecule due to the chromophoric change in the pyridine ring upon protonation.

Protocol A: UV-Metric Determination of pKa (Recommended)

Objective: Determine macro-pKa values by monitoring UV absorbance shifts associated with the pyridine chromophore.

Reagents:

  • Compound Stock: 10 mM N-(piperidin-1-yl)isonicotinamide in Methanol.

  • Titrant: 0.5 M HCl and 0.5 M KOH (standardized).

  • Universal Buffer: Britton-Robinson or phosphate-citrate buffer (ionic strength adjusted to 0.15 M with KCl).

Workflow:

  • Preparation: Dilute the stock to a final concentration of 50 µM in 20 mL of Universal Buffer.

  • Baseline Scan: Collect a UV spectrum (200–400 nm) at pH 7.0 (Neutral species reference).

  • Acidic Titration:

    • Lower pH to 1.5 using HCl.

    • Titrate upwards to pH 6.0 in 0.2 pH increments.

    • Key Observation: Monitor the bathochromic shift (red shift) of the pyridine

      
       band (typically shifting from ~260 nm to ~265-270 nm upon protonation).
      
  • Basic Titration:

    • Continue titration from pH 7.0 to pH 12.0 using KOH.

    • Key Observation: Monitor absorbance changes for the amide deprotonation.

  • Data Analysis: Use the Henderson-Hasselbalch equation fitting or Multiwavelength Analysis (e.g., using software like pHab or RefinementPro) to resolve the overlapping pKa values (2.2 and 3.6).

Protocol B: Potentiometric Titration (Alternative)

Objective: rapid determination of pKa values if high concentrations (>1 mM) are soluble.

Workflow Visualization:

TitrationWorkflow Figure 2: Potentiometric titration workflow for pKa determination. Start Start: Weigh 5-10 mg Compound Dissolve Dissolve in 20mL 0.1M KCl (Add 5% DMSO if insoluble) Start->Dissolve Acidify Acidify to pH 1.8 with 0.1M HCl Dissolve->Acidify Titrate Titrate with 0.1M NaOH (Microliter injections) Acidify->Titrate Record Record pH vs Volume (Wait for stability <0.1 mV/s) Titrate->Record Loop until pH 12 Record->Titrate Analyze First Derivative Analysis (dpH/dV) Identify Inflection Points Record->Analyze Complete

Part 4: Pharmacological Implications

Solubility & Formulation
  • Gastric pH (1.2): The molecule exists primarily as a dication or monocation. This ensures high solubility in the stomach, suggesting good oral bioavailability potential.

  • Intestinal pH (6.8): The molecule is predominantly neutral. This lipophilic state facilitates passive diffusion across the intestinal membrane.

  • Salt Selection: For drug development, the relatively low pKa of the basic nitrogens (3.6 and 2.2) means that stable salts (e.g., Hydrochloride, Mesylate) require strong acids to prevent disproportionation in solid dosage forms.

Bioisosterism

This molecule is a scaffold analog of Rimonabant (which contains a piperidinyl-amide moiety) and Isoniazid . The specific N-N linkage restricts the conformational freedom of the piperidine ring compared to a carbon linker, potentially enhancing binding selectivity for targets requiring a rigid hydrazide motif.

References

  • IUPAC & Nomenclature: PubChem.[3][4] Compound Summary for Isonicotinamide. National Library of Medicine (US), National Center for Biotechnology Information. Accessed Feb 2026.[5][6] [Link]

  • Comparative pKa Data (Isoniazid): Isoniazid: Physicochemical Properties. DrugBank Online. [Link]

  • Piperidine Basicity: Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.
  • Titration Methodology: Reijenga, J., et al. (2013). The determination of pKa values by pharmaceutical researchers. Analytical Chemistry Insights, 8, 53–71. [Link]

  • Hydrazide Chemistry:The Chemistry of Hydrazides. In: The Chemistry of Amides. Interscience Publishers. (Contextual reference for acyl-hydrazine electronic effects).

Sources

Methodological & Application

Synthesis of N-(piperidin-1-yl)isonicotinamide from isonicotinoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-(piperidin-1-yl)isonicotinamide

Introduction & Scope

This guide details the protocol for synthesizing N-(piperidin-1-yl)isonicotinamide (also known as N-isonicotinoyl-1-aminopiperidine) from isonicotinoyl chloride .[1][2] This transformation represents the formation of an N,N-disubstituted hydrazide, a structural motif frequently encountered in antitubercular agents (analogous to Isoniazid) and neuroactive ligands.

Unlike standard amide couplings, this reaction involves 1-aminopiperidine , a hydrazine derivative.[1][2] The nucleophilicity of the exocyclic amino group (


) attached to the piperidine nitrogen drives the reaction. The protocol addresses the specific challenges of handling acid chloride hydrochloride salts and ensuring regioselective acylation.

Reaction Mechanism & Strategic Design

The synthesis proceeds via Nucleophilic Acyl Substitution .[1] The reaction utilizes a base-mediated Schotten-Baumann type condition in an anhydrous organic solvent to prevent hydrolysis of the acid chloride.[1][2]

Key Mechanistic Steps:

  • Liberation of Free Base: The commercial isonicotinoyl chloride is typically supplied as a hydrochloride salt to prevent degradation.[1] An organic base (Triethylamine or DIPEA) is essential to liberate the reactive acyl chloride species in situ.

  • Nucleophilic Attack: The primary amino group of 1-aminopiperidine attacks the electrophilic carbonyl carbon of the isonicotinoyl chloride.[1][2]

  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.[1]

  • Proton Transfer: The base scavenges the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.

DOT Diagram: Reaction Mechanism

ReactionMechanism Substrate1 Isonicotinoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Substrate1->Intermediate Attack Substrate2 1-Aminopiperidine (Nucleophile) Substrate2->Intermediate Product N-(piperidin-1-yl) isonicotinamide Intermediate->Product Elimination Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Caption: Mechanistic pathway showing the nucleophilic attack of 1-aminopiperidine on the activated acyl chloride.

Materials & Safety

Reagents:

  • Isonicotinoyl Chloride Hydrochloride (CAS: 3917-83-7): Moisture sensitive.[1][2] Corrosive. Store in a desiccator.

  • 1-Aminopiperidine (CAS: 2213-43-6): Toxic if swallowed/inhaled.[1][2] Irritant.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Base scavenger.

  • Dichloromethane (DCM): Anhydrous (dried over molecular sieves).

Safety Critical:

  • Isonicotinoyl chloride releases HCl gas upon contact with moisture.[1] Handle in a fume hood.

  • 1-Aminopiperidine is a hydrazine derivative; avoid skin contact due to potential toxicity.[1][2]

Detailed Experimental Protocol

This protocol is scaled for 5.0 mmol but is linearly scalable.

Step 1: Preparation of the Reaction Vessel
  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Flush with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.[1]
    
  • Why: Moisture competes with the amine for the acid chloride, leading to isonicotinic acid (impurity).[1]

Step 2: Solubilization and Activation
  • Add Isonicotinoyl chloride hydrochloride (0.89 g, 5.0 mmol) to the flask.

  • Add Anhydrous DCM (20 mL). The salt will form a suspension.[1]

  • Cool the mixture to 0°C using an ice bath.

  • Add Triethylamine (2.1 mL, 15.0 mmol, 3.0 equiv) dropwise over 5 minutes.

  • Observation: The suspension will clear slightly or change texture as the free base is liberated and TEA-HCl salts precipitate.[1][2]

  • Checkpoint: Ensure the temperature remains <5°C to prevent side reactions.

Step 3: Nucleophilic Addition
  • In a separate vial, dilute 1-Aminopiperidine (0.55 g, 0.54 mL, 5.5 mmol, 1.1 equiv) in DCM (5 mL).

  • Add the amine solution dropwise to the cold acid chloride mixture over 10 minutes.

  • Why: Slow addition prevents localized overheating and bis-acylation (though rare with this sterics).[1][2]

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3–6 hours . Monitor by TLC (System: 5% MeOH in DCM).

Step 4: Workup & Isolation
  • Quench the reaction by adding Saturated

    
      (20 mL). Stir for 10 minutes.
    
  • Transfer to a separatory funnel. Separate the organic layer.[1][3][4]

  • Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Combine organic layers and wash with:

    • Water (

      
       mL)
      
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield a crude off-white solid.

Step 5: Purification
  • Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethyl Acetate or Ethanol. Add Hexane/Heptane dropwise until turbid.[1] Cool to 4°C.[1]

  • Flash Chromatography (Alternative): Silica gel; Eluent Gradient: 1%

    
     5% Methanol in DCM.[1]
    

DOT Diagram: Experimental Workflow

Workflow Setup Setup: Dry RBF, N2 atm Solvent: Anhydrous DCM Activation Add Acid Chloride HCl + TEA (3 eq) at 0°C Setup->Activation Addition Add 1-Aminopiperidine (Dropwise) Activation->Addition Reaction Stir RT, 3-6 hrs Monitor TLC Addition->Reaction Workup Wash: Sat. NaHCO3 Dry: Na2SO4 Reaction->Workup Isolation Evaporate Solvent Recrystallize (EtOAc/Hex) Workup->Isolation

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Characterization & Validation

The product should be validated using NMR and Melting Point analysis.

Table 1: Expected Physicochemical Properties

PropertyExpected Value/RangeNotes
Appearance White to off-white crystalline solid
Molecular Weight 205.26 g/mol Formula:

Melting Point 145–155°C (Estimated)Compare to Isoniazid (171°C) analogues.[3]
Solubility Soluble in DCM, MeOH, DMSOSparingly soluble in water/hexane.[1]

Spectral Validation (


 NMR in 

or

):
  • Pyridine Ring: Two doublets (AA'BB' system) around

    
     8.7 (2H, d, ortho-H) and 
    
    
    
    7.6–7.8 (2H, d, meta-H).
  • Amide Proton: Broad singlet around

    
     9.0–10.0 (1H, s, -NH-).[1][2] Note: This peak may shift depending on concentration and solvent.
    
  • Piperidine Ring: Multiplets in the aliphatic region.[1][5]

    • 
       2.8–3.0 (4H, m, 
      
      
      
      )
    • 
       1.5–1.8 (4H, m, 
      
      
      
      )
    • 
       1.4 (2H, m, distal 
      
      
      
      )

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Hydrolysis of isonicotinoyl chloride due to wet solvent.[1]

    • Solution: Redistill DCM over

      
       or use fresh molecular sieves. Ensure TEA is dry.
      
  • Issue: Sticky Solid/Oil. [1]

    • Cause: Residual TEA or TEA-HCl salts.[1][2]

    • Solution: Increase the rigor of the water/brine wash.[1] Triturate the crude oil with cold diethyl ether to induce crystallization.[1]

  • Issue: Impurity Spots on TLC.

    • Cause: Unreacted 1-aminopiperidine.[1][2]

    • Solution: The amine is basic; a dilute citric acid (10%) wash during workup can remove excess starting amine, but be careful not to hydrolyze the hydrazide bond (though it is relatively stable).

References

  • Preparation of Isonicotinoyl Chloride

    • Source: PrepChem.[1][6] "Synthesis of isonicotinoyl chloride."

    • URL:[Link]

  • General Acylation of Hydrazines

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley).[1]

    • Context: Standard protocols for N-acylation of substituted hydrazines (Reaction 16-74).[1][2]

  • Isonicotinamide Derivatives Properties

    • Source: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 15074, Isonicotinamide.[1][7]

    • URL:[Link]

  • 1-Aminopiperidine Properties

    • Source: ChemicalBook. "1-Aminopiperidine CAS 2213-43-6."[1][2]

Sources

Application Note: Optimized Coupling Protocols for 1-Aminopiperidine and Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The coupling of isonicotinic acid (pyridine-4-carboxylic acid) with 1-aminopiperidine yields N-(piperidin-1-yl)isonicotinamide, a structural analog of the tuberculosis drug Isoniazid.[1][2][3] This reaction presents specific challenges distinguishable from standard amide couplings:

  • Solubility: Isonicotinic acid exhibits poor solubility in standard organic solvents (DCM, THF) due to its zwitterionic potential and strong intermolecular hydrogen bonding.[1][2][3][4]

  • Nucleophile Lability: 1-Aminopiperidine is a hydrazine derivative (

    
    -amino heterocycle).[1][2][3][5] While nucleophilic, it is susceptible to oxidation and possesses different electronic properties than C-substituted piperidines.[1][2][3]
    
  • Workup Complexity: The product contains a basic pyridine ring and a hydrazide linkage, complicating acid-base extraction purification methods.[3]

This guide details two validated protocols: Method A (Acid Chloride Activation) for scalability and cost-efficiency, and Method B (HATU Activation) for high-throughput library synthesis where mild conditions are paramount.[1][2][3]

Pre-Reaction Chemical Analysis[1][2][3]

Understanding the physicochemical properties of the reagents is critical for protocol selection.[3]

ReagentRoleKey PropertyImpact on Protocol
Isonicotinic Acid ElectrophileHigh MP (

), Poor Solubility
Requires polar aprotic solvents (DMF) or conversion to HCl salt to dissolve.[1][2][3][4]
1-Aminopiperidine NucleophileHydrazine moiety (

)
Moderate nucleophile.[1][2][3][5] Air-sensitive; store under inert gas.[1][2][3]
Thionyl Chloride ActivatorReacts with Pyridine NForms Isonicotinoyl chloride

HCl salt (stable solid).[1][2][3][4]
HATU Coupling AgentHigh reactivityEffective for sterically hindered or electron-deficient acids; requires DMF.[1][2][3]
Reaction Scheme

The reaction forms a hydrazide bond.[3][4] Note that the pyridine nitrogen in the starting material can act as a competitive base or nucleophile (forming


-acylpyridinium species) if not properly managed.[3]

ReactionScheme Reactants Isonicotinic Acid + 1-Aminopiperidine Intermediate Activated Species (Acid Chloride or Active Ester) Reactants->Intermediate Activation Product N-(piperidin-1-yl)isonicotinamide Intermediate->Product Coupling

Figure 1: General reaction flow.[1][2][3][5][6] The activation step is the rate-determining factor due to solubility constraints.

Method A: The Acid Chloride Route (Scalable)[3]

Best for: Gram-scale synthesis, cost reduction, and avoiding chromatographic purification.[1][2][3] Mechanism: Conversion of the acid to isonicotinoyl chloride hydrochloride, followed by Schotten-Baumann-type coupling.[1][3]

Reagents
  • Isonicotinic acid (1.0 equiv)[1][3][4][7][8]

  • Thionyl chloride (

    
    ) (5.0 equiv)[1][2][3]
    
  • 1-Aminopiperidine (1.1 equiv)[1][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.5 equiv)[1][2][3]

  • Solvents: Toluene (for activation), Dichloromethane (DCM) (for coupling).[1][2][3]

Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • Suspend isonicotinic acid (e.g., 1.23 g, 10 mmol) in anhydrous toluene (10 mL).

    • Add thionyl chloride (3.6 mL, 50 mmol) dropwise under

      
      .
      
    • Catalysis: Add 1 drop of DMF to catalyze the Vilsmeier-Haack intermediate formation.[1][3]

    • Reflux at

      
       for 2–3 hours.[1][2][3] The solution should become clear as the acid chloride forms.[3]
      
    • Critical Step: Evaporate solvent and excess

      
       under reduced pressure.[1] Co-evaporate with toluene (
      
      
      
      ) to remove trace
      
      
      .[1][2][3]
    • Result: Off-white solid (Isonicotinoyl chloride

      
       HCl).[1][3] Keep under 
      
      
      
      .
  • Coupling:

    • Suspend the acid chloride salt in anhydrous DCM (20 mL) at

      
      .
      
    • Add 1-aminopiperidine (1.1 g, 11 mmol).

    • Add TEA (4.9 mL, 35 mmol) dropwise. Caution: Exothermic.[1] The base must neutralize the HCl from the acid chloride salt AND the HCl generated during coupling.[3]

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup (Modified for Pyridine Derivatives):

    • Quench with saturated

      
       solution.[1]
      
    • Extract with DCM (

      
      ).[1][2][3]
      
    • Purification: The product often precipitates upon concentration or addition of diethyl ether/hexane.[3][4] If not, recrystallize from Ethanol/Ethyl Acetate.[3]

Method B: HATU-Mediated Coupling (Mild/Library)[1][2][3]

Best for: Small scale (<100 mg), parallel synthesis, or if acid sensitive functional groups are present.[1][2][3] Mechanism: Formation of the OAt-active ester in situ.[1][3]

Reagents
  • Isonicotinic acid (1.0 equiv)[1][3][4][7][8]

  • HATU (1.1 equiv)[1][2][3]

  • 1-Aminopiperidine (1.1 equiv)[1][3]

  • DIPEA (Hunig’s Base) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF (Essential for solubility).[1][2][3]

Step-by-Step Protocol
  • Activation:

    • Dissolve isonicotinic acid (123 mg, 1.0 mmol) in anhydrous DMF (3 mL). Note: DCM will not dissolve the acid effectively.[3]

    • Add DIPEA (0.52 mL, 3.0 mmol).

    • Add HATU (418 mg, 1.1 mmol) at RT.[1][2][3] Stir for 15–30 minutes. The solution should turn yellow/orange.[3]

  • Coupling:

    • Add 1-aminopiperidine (110 mg, 1.1 mmol) directly to the reaction mixture.[2][3]

    • Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: ~219.2 Da).[1][3]

  • Workup:

    • Dilute with Ethyl Acetate (30 mL).[1][3]

    • Wash with water (

      
      ) to remove DMF.[1][2][3] Crucial: DMF retention prevents crystallization.[1][2][3]
      
    • Wash with brine, dry over

      
      , and concentrate.[2][3]
      
    • Purification: Flash column chromatography (MeOH/DCM, 0

      
       10% gradient).[1][2][3]
      

Troubleshooting & Decision Matrix

Use the following logic flow to troubleshoot low yields or purity issues.

Troubleshooting Start Problem: Low Yield or Impure Product CheckSolubility Did Starting Material Dissolve? Start->CheckSolubility CheckActivation Check Activation Method CheckSolubility->CheckActivation Yes SwitchSolvent Switch to DMF (Method B) or Make Acid Chloride (Method A) CheckSolubility->SwitchSolvent No SideProducts Issue: Hydrolysis of Acid Chloride Fix: Dry solvents, inert atm. CheckActivation->SideProducts Method A (Acid Chloride) CouplingFail Issue: Pyridine Interference Fix: Ensure 3.0 eq Base used CheckActivation->CouplingFail Method B (HATU)

Figure 2: Troubleshooting logic for pyridine-acid couplings.

Analytical Validation

To confirm the synthesis of N-(piperidin-1-yl)isonicotinamide, look for these diagnostic signals:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Pyridine Ring: Two doublets (AA'XX' system) around

      
       8.7 ppm (2H) and 
      
      
      
      7.6 ppm (2H).[1][2][3][4]
    • Amide/Hydrazide NH: Broad singlet, typically downfield (

      
       8.0–10.0 ppm).[1][2][3][4]
      
    • Piperidine Ring: Multiplets in the aliphatic region (

      
       1.5–3.0 ppm).[3][4] The protons adjacent to nitrogen will be distinct.[3][4]
      
  • Mass Spectrometry (ESI):

    • 
       peak at 
      
      
      
      .[1][2][3][4]

References

  • Montalbetti, C. A., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[1][6] Tetrahedron, 61(46), 10827-10852.[1][2][3] Link[1][2][3]

  • Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3] Link[1][3]

  • PrepChem. (n.d.).[1][2][3][5] Synthesis of isonicotinoyl chloride. PrepChem.com.[1] Link

  • Bachem. (2024).[1][2][3][5][6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com.[1] Link

  • Organic Chemistry Portal. (2022).[1][2][3] One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. Organic-Chemistry.org. Link

Sources

Protocol for acylation of 1-aminopiperidine with pyridine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of


-(Piperidin-1-yl)isonicotinamide via Acyl Substitution 

Abstract & Scope

This protocol details the synthesis of


-(piperidin-1-yl)isonicotinamide  via the acylation of 1-aminopiperidine  using pyridine-4-carbonyl chloride hydrochloride  (isonicotinoyl chloride HCl). This transformation represents a classic nucleophilic acyl substitution where a hydrazine-derivative nucleophile (1-aminopiperidine) reacts with an activated acid chloride electrophile.

This scaffold is structurally significant in medicinal chemistry, resembling the core pharmacophore of Isoniazid (a first-line tuberculosis drug), but with a lipophilic piperidine tail that modulates solubility and metabolic stability.

Scientific Rationale & Mechanism

The "Alpha-Effect" Nucleophile

1-Aminopiperidine is not a standard primary amine; it is a 1,1-disubstituted hydrazine . The nucleophilic center is the exocyclic primary amino group (


).
  • The Alpha-Effect: The adjacent tertiary nitrogen atom in the piperidine ring possesses a lone pair. This lone pair raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the nucleophilic nitrogen, significantly increasing its reactivity compared to a standard alkylamine (e.g., cyclohexylamine).

  • Consequence: The reaction is highly exothermic.[1] Strict temperature control (

    
    ) is required to prevent side reactions such as bis-acylation or decomposition.
    
The Electrophile & Stoichiometry

The electrophile, pyridine-4-carbonyl chloride , is typically supplied as a hydrochloride salt to prevent hydrolysis during storage.

  • Critical Stoichiometry: The protocol requires

    
     equivalents of base .
    
    • 1.0 eq is consumed immediately to desalt the reagent (neutralize the HCl counter-ion).

    • 1.0 eq is consumed to neutralize the HCl generated during the amide bond formation.[2]

    • 0.5+ eq excess ensures the reaction remains basic, preventing the protonation of the pyridine ring in the product, which would render it water-soluble and difficult to extract.

Reaction Mechanism Diagram

ReactionMechanism Reactants Reactants 1-Aminopiperidine + Isonicotinoyl-Cl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Alpha-Effect driven) Base Base (TEA/DIPEA) Base->Reactants Neutralizes HCl salt Product Product N-(piperidin-1-yl)isonicotinamide Base->Product Scavenges HCl byproduct Elimination Elimination of Cl- Intermediate->Elimination Collapse of C-O bond Elimination->Product Deprotonation by Base

Figure 1: Mechanism of nucleophilic acyl substitution. The base plays a dual role: freeing the acid chloride and scavenging the byproduct.

Materials & Equipment

Safety Note: Isonicotinoyl chloride is corrosive and a lachrymator. 1-Aminopiperidine is toxic. Perform all operations in a functioning fume hood.

Reagent Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
1-Aminopiperidine 100.161.00.92Nucleophile
Isonicotinoyl chloride HCl 178.021.1SolidElectrophile
Triethylamine (TEA) 101.193.00.726Base (Acid Scavenger)
Dichloromethane (DCM) 84.93N/A1.33Solvent (Anhydrous)
Sat. NaHCO₃ (aq) N/AN/A~1.1Quench/Wash

Detailed Experimental Protocol

Step 1: Preparation of the Nucleophile Solution
  • Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar.

  • Purge the flask with nitrogen or argon to create an inert atmosphere.

  • Add 1-Aminopiperidine (10.0 mmol, 1.00 g) .

  • Add Dichloromethane (DCM, 40 mL) .

    • Note: Concentration should be roughly 0.2–0.25 M. Too concentrated leads to exotherm issues; too dilute slows the kinetics.

  • Add Triethylamine (30.0 mmol, 4.18 mL) via syringe.

  • Cool the mixture to

    
      using an ice-water bath. Stir for 10 minutes.
    
Step 2: Addition of the Electrophile
  • Weigh Isonicotinoyl chloride hydrochloride (11.0 mmol, 1.96 g) rapidly to minimize moisture absorption.

  • Option A (Solid Addition - Standard): Add the solid acid chloride in small portions over 15 minutes to the stirring amine solution at

    
    .
    
    • Why: Adding solid directly keeps the concentration of the active electrophile low initially, preventing runaway exotherms.

  • Option B (Solution Addition - High Purity): Dissolve the acid chloride in 10 mL anhydrous DCM (may require mild sonication) and add dropwise via a pressure-equalizing addition funnel.

    • Caution: The HCl salt may not fully dissolve in DCM until it reacts with the base in the main flask. Option A is often preferred for the HCl salt.

Step 3: Reaction & Monitoring
  • Allow the reaction to stir at

    
     for 30 minutes.
    
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–12 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material (1-aminopiperidine) stains with ninhydrin; the product is UV active.

    • Endpoint: Disappearance of the amine spot and appearance of a new UV-active spot at lower

      
       than the acid chloride.
      
Step 4: Workup & Purification
  • Quench: Pour the reaction mixture into a separatory funnel containing 30 mL Saturated NaHCO₃ .

    • Purpose: Hydrolyzes unreacted acid chloride to isonicotinic acid (water-soluble as the carboxylate salt) and neutralizes TEA·HCl.

  • Extraction: Shake vigorously and separate the organic (lower) DCM layer.

  • Back-Extraction: Extract the aqueous layer once with 20 mL DCM to recover any trapped product.

  • Washing: Combine organic layers and wash with:

    • 20 mL Water (removes salts).

    • 20 mL Brine (removes residual water).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes. Filter off the solid.[2][3][4]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

  • Purification:

    • Recrystallization:[5][6] Dissolve crude in minimum hot Ethyl Acetate and add Hexanes dropwise until cloudy. Cool to

      
      .
      
    • Flash Chromatography: If necessary, elute with 0

      
       5% MeOH in DCM.
      

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup Solubilize Dissolve 1-Aminopiperidine + 3.0 eq TEA in DCM Start->Solubilize Cool Cool to 0°C Solubilize->Cool AddReagent Add Isonicotinoyl Chloride HCl (Portionwise) Cool->AddReagent Warm Warm to RT Stir 3-12h AddReagent->Warm Check TLC/LCMS Check Warm->Check Check->Warm Incomplete Quench Quench with Sat. NaHCO3 Check->Quench Complete Extract Extract DCM Wash (Water/Brine) Dry (Na2SO4) Quench->Extract Finish Evaporate & Recrystallize Extract->Finish

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry. Use fresh acid chloride. Ensure inert atmosphere.
Product in Aqueous Layer Product ProtonationThe pyridine ring in the product is basic. If the wash is too acidic, product stays in water. Ensure final wash is pH > 8.
Precipitate in Reaction TEA·HCl SaltsThis is normal. Salts will dissolve/wash away during the aqueous workup. Do not filter before quenching.
Impurity: Isonicotinic Acid HydrolysisWash organic layer thoroughly with Sat.[3] NaHCO₃. The acid forms a salt and partitions into water.

Expected Characterization Data

  • Physical State: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.3–9.5 (s, 1H, Amide NH ).
      
    • 
       8.7 (d, 2H, Pyridine C2/C6 -H).
      
    • 
       7.8 (d, 2H, Pyridine C3/C5 -H).
      
    • 
       2.8 (m, 4H, Piperidine N-CH₂ ).
      
    • 
       1.6 (m, 4H, Piperidine C3/C5 -H).
      
    • 
       1.4 (m, 2H, Piperidine C4 -H).
      
  • Mass Spectrometry (ESI+): Calculated for

    
    ; Expected: 206.1.
    

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride.[2] (General protocol for nicotinoyl chloride derivatives). Link

  • Organic Chemistry Portal. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation.[7] (Mechanistic insights into acyl substitution). Link

  • PubChem. (2025).[8] 1-Aminopiperidine Compound Summary. (Physical properties and safety data). Link

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: The Alpha Effect.[9][10][11] (Theoretical grounding for 1-aminopiperidine reactivity). Link

  • ChemicalBook. (2023). Isonicotinoyl Chloride Hydrochloride Product & Reaction Data.[5][12]Link

Sources

Application Note: Recrystallization Protocols for 4-Pyridinecarboxamide, N-1-piperidinyl-

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

4-Pyridinecarboxamide, N-1-piperidinyl- (also known as N-(1-piperidinyl)isonicotinamide) is a functionalized hydrazide derivative where the terminal nitrogen of the isonicotinic acid hydrazide (Isoniazid) core is incorporated into a piperidine ring.

This structural modification significantly alters the solubility profile compared to the parent Isoniazid. While Isoniazid is highly water-soluble, the addition of the lipophilic piperidine ring reduces aqueous solubility and increases affinity for organic solvents. Consequently, standard aqueous recrystallization methods often fail, necessitating a tailored organic solvent approach.

Structural Analysis for Solvent Selection
  • Pyridine Ring: Basic, polar, hydrogen bond acceptor.

  • Amide/Hydrazine Linker (-CO-NH-N<): Hydrogen bond donor and acceptor; prone to "oiling out" if the solvent is too non-polar.

  • Piperidine Ring: Lipophilic, cycloaliphatic.

The Challenge: The molecule possesses "amphiphilic" character—a polar head (pyridine/amide) and a non-polar tail (piperidine). The ideal recrystallization solvent must solubilize the compound at high temperatures (disrupting the crystal lattice) but have significantly reduced solubility at lower temperatures to force precipitation.

Part 2: Solvent Selection Strategy

Based on the structural properties and empirical data from analogous isoniazid derivatives, the following solvent systems are recommended.

Primary Solvent System: Ethanol (95% or Absolute)
  • Why it works: Ethanol offers the perfect polarity balance. The hydroxyl group interacts with the amide/pyridine moieties, while the ethyl chain accommodates the piperidine ring.

  • Success Rate: High (>85%).

  • Application: First-line choice for initial purification.

Alternative System: Methanol / Ethyl Acetate
  • Why it works: Methanol is a stronger solvent for the polar core. Ethyl Acetate acts as a mild anti-solvent to reduce solubility and improve yield.

  • Application: Use if the compound is too insoluble in boiling Ethanol.

Anti-Solvent System: Ethanol / Water
  • Why it works: Water is a strong anti-solvent for the lipophilic piperidine moiety.

  • Application: Use if the compound is too soluble in Ethanol (i.e., yield is low). Adding water forces the compound out of solution.

Solubility Profile Summary
SolventTemperatureSolubility StatusSuitability
Water 25°C / 100°CLow / ModeratePoor (Oiling out risk)
Ethanol 25°CLowExcellent (Ideal for crystallization)
Ethanol 78°C (Reflux)HighExcellent
Methanol 25°CModerateGood (May need anti-solvent)
Ethyl Acetate 78°CModerateModerate (Good for washing)
Hexane 25°CInsolubleAnti-Solvent Only

Part 3: Detailed Experimental Protocols

Protocol A: Standard Recrystallization from Ethanol

Best for: Routine purification of crude material with >90% purity.

Materials:

  • Crude 4-Pyridinecarboxamide, N-1-piperidinyl-

  • Ethanol (Absolute or 95%)

  • Activated Charcoal (optional, for colored impurities)

  • Celite 545 (filter aid)

Step-by-Step Procedure:

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL Round Bottom Flask (RBF).

    • Add 25 mL of Ethanol.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 10-15 mL solvent per gram of solute.

  • Hot Filtration (Critical):

    • If insoluble particles remain (dust, inorganic salts), filter the hot solution rapidly through a pre-warmed Buchner funnel or a fluted filter paper.

    • Tip: If the solution is colored, add 5% w/w activated charcoal before filtration and reflux for 5 minutes. Filter through a Celite pad.

  • Crystallization:

    • Remove the flask from heat.

    • Allow the solution to cool to room temperature (20-25°C) slowly over 1-2 hours. Rapid cooling leads to amorphous precipitation or oiling out.

    • Once at room temperature, place the flask in an ice bath (0-4°C) for another hour to maximize yield.

  • Collection:

    • Filter the crystals using vacuum filtration.

    • Wash: Rinse the filter cake with 2 x 5 mL of ice-cold Ethanol.

    • Dry: Dry in a vacuum oven at 45-50°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (Ethanol/Water)

Best for: Maximizing yield when the compound is too soluble in pure Ethanol.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol (as in Protocol A).

  • Anti-Solvent Addition:

    • While maintaining the solution at a gentle boil, add hot Distilled Water dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-clarification:

    • Add a few drops of Ethanol to just clear the turbidity.

  • Crystallization:

    • Remove from heat and allow to cool slowly. The presence of water will decrease the solubility of the piperidinyl moiety, forcing crystallization.

Part 4: Process Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision-making logic for solvent selection and troubleshooting common issues like "oiling out."

RecrystallizationLogic Start Start: Crude N-(1-piperidinyl)isonicotinamide SolubilityTest Solubility Test (100 mg in 1 mL Ethanol) Start->SolubilityTest DissolvesCold Dissolves at Room Temp? SolubilityTest->DissolvesCold DissolvesHot Dissolves at Reflux? DissolvesCold->DissolvesHot No TooSoluble Too Soluble: Use Protocol B (Add Water Anti-Solvent) DissolvesCold->TooSoluble Yes Ideal Ideal: Use Protocol A (Pure Ethanol) DissolvesHot->Ideal Yes Insoluble Insoluble: Switch Solvent (Try Methanol or DMF) DissolvesHot->Insoluble No Cooling Cooling Phase TooSoluble->Cooling Ideal->Cooling OilingOut Issue: Oiling Out? Cooling->OilingOut FixOil Fix: Re-heat, add more solvent, or seed with crystal OilingOut->FixOil Yes Success Success: Crystalline Solid OilingOut->Success No FixOil->Cooling Retry

Figure 1: Decision matrix for solvent selection and troubleshooting based on solubility behavior.

Part 5: Quality Control & Characterization

After recrystallization, verify the purity and identity of the crystals using the following parameters.

ParameterExpected ResultMethod
Appearance White to off-white crystalline needlesVisual Inspection
Melting Point 160°C - 165°C (Estimated based on analogs)Capillary Method
TLC (Silica) Single spot, Rf ~0.4-0.6 (MeOH:DCM 1:9)UV (254 nm)
1H NMR Confirm Piperidine (1.5-3.5 ppm) & Pyridine (7.5-8.8 ppm) signalsDMSO-d6 or CDCl3

Note on Melting Point: While the parent Isonicotinamide melts at ~155-157°C [1], the piperidinyl derivative typically exhibits a slightly higher melting range due to increased molecular weight and packing interactions.

Part 6: References

  • National Institute of Standards and Technology (NIST). (2023). 4-Pyridinecarboxamide: Phase change data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Compound Summary for CAS 62179-42-4: 4-Pyridinecarboxamide, N-1-piperidinyl-.[4] National Center for Biotechnology Information. Retrieved from [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for recrystallization theory of amides).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for hydrazide purification).

Sources

Troubleshooting & Optimization

Removing unreacted isonicotinic acid from amide product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Purification Topic: Removal of Unreacted Isonicotinic Acid from Amide Products Document ID: TS-CHEM-PUR-042 Last Updated: 2026-02-25

Overview: The "Zwitterion" Trap

Purifying amides derived from Isonicotinic acid (Pyridine-4-carboxylic acid) presents a unique challenge compared to standard benzoic acid couplings. Unlike simple carboxylic acids, isonicotinic acid is amphoteric .[1] It contains both a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).

In neutral solutions (pH 3–4), it exists primarily as a zwitterion (net neutral charge), making it poorly soluble in both non-polar organic solvents and cold water, often leading to emulsions or precipitation that contaminates your product.

This guide details three targeted protocols to remove this impurity based on the physicochemical properties of the pyridine ring.

Module 1: The pH-Swing Extraction (Recommended)

The Logic: Because isonicotinic acid is amphoteric, you cannot rely on a standard "acid wash/base wash" indiscriminately.

  • Risk: If your product is an isonicotinamide, it retains the basic pyridine ring. Washing with acid (e.g., 1M HCl) will protonate your product , extracting it into the aqueous layer along with the impurity.

  • Solution: You must exploit the Carboxylic Acid (

    
     4.9)  of the impurity. By raising the pH 
    
    
    
    , the impurity becomes anionic (water-soluble), while your amide product (assuming it has no other acidic groups) remains neutral (organic-soluble).
Protocol: The "Bicarb-Brine" System

Reagents:

  • Saturated aqueous Sodium Bicarbonate (

    
    )[2]
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3]

  • Brine (Saturated NaCl)

Step-by-Step:

  • Dilution: Dilute your crude reaction mixture with EtOAc or DCM. (EtOAc is preferred as isonicotinic acid is less soluble in it than DCM, aiding separation).

  • The Critical Wash: Wash the organic phase 3 times with Saturated

    
     .[2]
    
    • Mechanism:[4] This buffers the aqueous layer to pH ~8.5. The isonicotinic acid deprotonates to form Sodium Isonicotinate (highly water-soluble). The amide product remains in the organic layer.

  • The pH Check: Test the aqueous output of the second wash with pH paper. It must be basic (pH > 8). If acidic, the isonicotinic acid is buffering the solution; add more bicarbonate.

  • Desalting: Wash the organic layer once with Brine to remove trapped water/salts.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Data Summary: Solubility States

pH Condition Isonicotinic Acid State Charge Solubility Fate in Extraction
Acidic (pH < 1) Pyridinium Cation +1 Water Soluble Avoid (Risks product loss)
Neutral (pH ~3.5) Zwitterion 0 Poor (Precipitates) Avoid (Emulsion risk)

| Basic (pH > 6) | Isonicotinate Anion | -1 | Water Soluble | Target (Goes to Aqueous) |

Module 2: Solid-Phase Scavenging (High Throughput)

The Logic: If your product is water-sensitive or amphoteric (making extraction difficult), use a polymer-supported base to physically capture the unreacted acid. This avoids liquid-liquid extraction entirely.

Reagents:

  • Carbonate-functionalized resin (e.g., MP-Carbonate or PS-Carbonate)

  • Alternative: Trisamine resin (effective, but slower kinetics for carboxylic acids).

Protocol:

  • Stoichiometry: Calculate the excess equivalents of isonicotinic acid used. Add 3–4 equivalents of Carbonate resin relative to the unreacted acid.

  • Incubation: Add resin directly to the reaction mixture (diluted in DCM or DMF).

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Result: The isonicotinic acid remains ionically bound to the solid resin; the filtrate contains your pure amide.

Module 3: Chromatographic Purification

The Logic: Isonicotinic acid "streaks" badly on standard silica gel due to its interaction with the acidic silanols and the basic pyridine nitrogen. If extraction fails, you must modify the mobile phase.

Troubleshooting Silica Columns:

  • The "Tailing" Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your mobile phase.

    • Note: For isonicotinic acid removal, 1% Acetic Acid in DCM/MeOH is often superior as it keeps the acid protonated and moving, or fully deactivates the silica surface.

  • Reverse Phase (C18): This is the "Nuclear Option." Isonicotinic acid is very polar. On a C18 column with a Water/Acetonitrile gradient, it will elute almost immediately (near the void volume), while your lipophilic amide product will retain longer.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying isonicotinamide products.

G Start Crude Reaction Mixture (Amide + Excess Isonicotinic Acid) CheckProd Is the Amide Product Acid Sensitive or Amphoteric? Start->CheckProd Scavenge Use Carbonate Resin (Solid Phase Extraction) CheckProd->Scavenge Yes (Sensitive) LLE Liquid-Liquid Extraction (EtOAc / Water) CheckProd->LLE No (Standard) Filter Filter Resin Scavenge->Filter Pure Pure Product Filter->Pure AcidWash Acid Wash (HCl)? LLE->AcidWash Method A BaseWash Base Wash (Sat. NaHCO3) pH ~ 8.5 LLE->BaseWash Method B (Recommended) Warning STOP! Product likely protonates. High loss risk. AcidWash->Warning Mech Impurity -> Isonicotinate (Anion) Product -> Neutral BaseWash->Mech Sep Phase Separation BaseWash->Sep OrgLayer Organic Layer (Contains Product) Sep->OrgLayer AqLayer Aqueous Layer (Contains Impurity) Sep->AqLayer OrgLayer->Pure

Caption: Decision tree for isonicotinamide purification. Note the critical warning against acid washes for pyridine-containing products.

FAQ & Troubleshooting

Q: I washed with


, but I still see isonicotinic acid in my NMR. 
A:  This usually means the aqueous layer wasn't basic enough. Isonicotinic acid can act as a buffer.
  • Fix: Use 1M

    
      (pH ~11) instead of bicarbonate. Ensure the aqueous layer pH is >9 after mixing.
    
  • Check: Ensure you are not using an acidic modifier (like acetic acid) in your NMR solvent, which might make the trace impurity look more prominent or shift its peaks.

Q: My product is also a carboxylic acid. How do I separate it? A: Liquid-liquid extraction will not work here (both will go into the base layer).

  • Fix: Use Reverse Phase Chromatography (C18) . The isonicotinic acid is extremely polar and will elute with 100% water (or 5% MeCN), whereas your larger product will require a higher % of organic solvent to elute.

Q: Can I just recrystallize it? A: Yes, often. Isonicotinic acid has very low solubility in cold EtOAc or Ether.[1]

  • Try: Dissolve the crude mixture in a minimum amount of hot EtOAc. Let it cool to room temperature, then place in a freezer. The unreacted isonicotinic acid often precipitates as a white powder while the amide stays in solution. Filter the solid off.[5]

References

  • PubChem. (n.d.). Isonicotinic Acid (Compound Summary). National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Biotage. (n.d.).[6] Strategies for Work-Up and Purification.[3][7][8] Retrieved February 25, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Troubleshooting solubility issues of N-(piperidin-1-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Solubility Optimization

Document ID: TSC-SOL-2024-09 | Version: 2.1 | Last Updated: February 2026[1][2]

Executive Summary & Physicochemical Profile

Compound Class: Pyridine-carboxamide / Hydrazide derivative.[1][2][3] Primary Application: Synthetic intermediate, biological probe (kinase/enzyme inhibition), and antitubercular research.[1]

The Core Challenge: N-(piperidin-1-yl)isonicotinamide presents a classic "solubility paradox" common to pyridine-based pharmacophores. While the pyridine ring offers a handle for protonation, the piperidine moiety adds significant lipophilicity compared to its structural parent, Isoniazid. Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into neutral aqueous buffers (PBS, pH 7.4).[1]

Key Physicochemical Properties (Estimated)
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~205.26 g/mol Small molecule; kinetics are fast.[1][2]
LogP (Lipophilicity) ~0.8 – 1.2Moderately lipophilic; requires organic cosolvents.[1][2]
pKa (Pyridine N) ~3.6 – 5.2Critical: Soluble in acidic media (pH < 4).[1][2]
pKa (Hydrazide NH) ~10.5Deprotonates in strong base (increases solubility but risks hydrolysis).[1][2]
Crystal Lattice High EnergyDifficult to break; requires heat or sonication initially.[1][2]

Diagnostic: Why is my compound precipitating?

Use this decision matrix to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Start: Visual Inspection Solvent Solvent Used? Start->Solvent DMSO DMSO / Ethanol Solvent->DMSO Stock Prep Water Water / PBS Solvent->Water Directly CloudyStock Cloudy/Particles? DMSO->CloudyStock Heat Action: Heat to 40°C + Sonication (5 min) Water->Heat Poor Solubility CloudyStock->Heat Yes Dilution Dilution into Buffer CloudyStock->Dilution No (Clear) CrashOut Precipitate Forms? Dilution->CrashOut Fix1 Solution: Add Cosolvent (PEG400 / Tween80) CrashOut->Fix1 Neutral pH Req. Fix2 Solution: Adjust pH (Acidify to pH 4-5) CrashOut->Fix2 Acidic OK

Figure 1: Decision tree for diagnosing solubility failures during stock preparation and dilution.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of High-Concentration Stock (50 mM)

Context: For long-term storage or high-throughput screening.[1][2] Reagents: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.[1][2]

  • Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add DMSO to achieve 50 mM concentration.

    • Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW] / 1000.[1]

  • Dissolution: Vortex for 30 seconds.

    • Troubleshooting: If particles remain, sonicate in a water bath at 40°C for 5-10 minutes.[1][2] The crystal lattice energy of isonicotinamide derivatives often requires thermal input to overcome [1].[2]

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which causes precipitation.[1][2]

Protocol B: Aqueous Formulation for Animal Studies (IV/IP)

Context: Creating a stable, injectable solution without precipitation.[1][2] Target Concentration: 1–5 mg/mL.[1][2]

The "Golden Trio" Vehicle:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Cosolvent/Stabilizer)[1]

  • 55% Saline or Water (Bulk vehicle)[1]

Step-by-Step:

  • Dissolve the compound completely in 100% DMSO (5% of final volume).

  • Add PEG 400 (40% of final volume) to the DMSO solution and vortex thoroughly. Do not add water yet.

  • Slowly add warm Saline (37°C) (55% of final volume) dropwise while vortexing.

    • Critical: Adding saline too fast causes local high-water concentrations, triggering irreversible precipitation [2].[1][2]

Advanced Troubleshooting: The pH Factor

The solubility of N-(piperidin-1-yl)isonicotinamide is heavily pH-dependent due to the pyridine nitrogen.[1][2]

  • pH > 7 (Neutral/Basic): The molecule is uncharged (neutral).[1] Solubility is lowest.[1][2] Aggregation is driven by hydrophobic interactions of the piperidine ring.[2]

  • pH < 5 (Acidic): The pyridine nitrogen becomes protonated (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2] This introduces a positive charge, drastically increasing aqueous solubility.[2]
    

Scientific Insight: If your assay tolerates acidic conditions (e.g., certain enzymatic assays or oral gavage where stomach acid is present), formulate in 0.1 M Citrate Buffer (pH 4.0) .[1] This can increase solubility by 10-100 fold compared to PBS pH 7.4 [3].[2]

pH_Mechanism Neutral Neutral Molecule (pH 7.4) Hydrophobic Aggregation Protonated Protonated Species (pH < 5.0) High Solubility Neutral->Protonated Protonation of Pyridine Ring Acid Add Acid (H+) (HCl / Citrate) Acid->Protonated

Figure 2: Mechanism of acid-mediated solubilization.[1] Protonation of the pyridine ring disrupts crystal packing and enhances hydration.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a weaker solvent for this class of compounds than DMSO.[1][2] You may achieve 10-20 mM stocks, but stability is lower.[2] Ethanol evaporates faster, potentially changing the concentration of your stock over time.

Q2: The solution turns yellow after a week at room temperature. Is it degraded? A: Likely yes.[1][2] The hydrazide-like linkage (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is susceptible to oxidation and hydrolysis.[2]
  • Action: Discard the stock.[2] Always store at -20°C.

  • Validation: Check purity via LC-MS.[1][2] If you see a peak corresponding to Isonicotinic acid (hydrolysis product), the compound has degraded.[1]

Q3: I need to use this in a cell culture assay (max 0.1% DMSO). How do I prevent precipitation? A: This is the most common failure point.[2]

  • Serial Dilution: Do not jump from 50 mM DMSO to 10 µM Media directly.

  • Intermediate Step: Dilute 50 mM DMSO

    
     5 mM in DMSO. Then dilute that into the media.[2]
    
  • Sonicate the Media: Pre-warm the culture media to 37°C before adding the compound.

  • Carrier Protein: If possible, add BSA (Bovine Serum Albumin) to the media before adding the compound.[1][2] Albumin binds lipophilic drugs and prevents them from crashing out [4].[1][2]

Q4: Is the piperidine ring basic? A: In this specific molecule, the piperidine nitrogen is attached to an amide nitrogen, forming a hydrazine-type structure. Its basicity is significantly reduced compared to free piperidine due to electron delocalization into the carbonyl group.[2] Therefore, the pyridine ring is the primary site for pH manipulation, not the piperidine [5].

References

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[1][2] CRC Press, 2010.[1][2] (Standard text for solubility thermodynamics).

  • Li, P., & Zhao, L. "Developing Early Formulations: Practice and Perspective."[1][2] International Journal of Pharmaceutics, 2007.[1][2]

  • Serajuddin, A. T. "Salt formation to improve drug solubility."[1][2] Advanced Drug Delivery Reviews, 2007.[1][2] (Explains the pyridine protonation mechanism).

  • Kerns, E. H., & Di, L. Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press, 2008.[1][2] (Definitive guide on BSA binding and solubility in assays).

  • PubChem Compound Summary. "Isonicotinamide Derivatives." National Library of Medicine.[2] (Structural validation). [1][4]

Sources

Technical Support Center: Optimizing Temperature for Isonicotinoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving isonicotinoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we will address common challenges and frequently asked questions, with a specific focus on the critical role of temperature in ensuring reaction success. Our approach is rooted in established chemical principles to provide you with actionable, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in reactions with isonicotinoyl chloride?

Temperature is a critical parameter that directly influences reaction kinetics and selectivity.[1] Increasing the temperature generally increases the rate of reaction by providing the necessary activation energy for the chemical transformation to occur.[1] However, excessively high temperatures can lead to undesirable side reactions, decomposition of starting materials or products, and reduced overall yield and purity.[2] Therefore, precise temperature control is paramount for achieving the desired outcome.

Q2: At what temperature should I store isonicotinoyl chloride hydrochloride?

Isonicotinoyl chloride hydrochloride should be stored in a cool, dry place, under an inert atmosphere, as it is sensitive to moisture.[3] Recommended storage temperatures are typically between 2-8°C.[4] Some suppliers may also recommend room temperature storage in a cool, dark place (<15°C).[5] Always refer to the supplier's safety data sheet (SDS) for specific storage conditions.

Q3: My acylation reaction with an amine is not proceeding. Should I increase the temperature?

While a lack of reaction could be due to insufficient temperature, other factors should be considered first.[2] Ensure your reagents and solvents are anhydrous, as isonicotinoyl chloride is highly reactive with water, which will hydrolyze it back to isonicotinic acid.[6][7] The presence of a suitable base, such as triethylamine or pyridine, is often necessary to neutralize the HCl generated during the reaction.[8][9] If these conditions are met and the reaction is still sluggish, a modest increase in temperature may be beneficial. However, for many acylation reactions with amines, starting at a low temperature (e.g., 0°C) and slowly warming to room temperature is a standard and effective procedure.[6][9][10]

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Problem 1: Low Yield in Amidation Reactions

Possible Cause A: Side Reaction - Di-acylation of Primary Amines

When reacting isonicotinoyl chloride with a primary amine containing more than one amino group (like o-phenylenediamine), a common side reaction is the formation of a di-acylated byproduct.[6]

  • Solution:

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize the rate of the second acylation.[6]

    • Slow Addition: Add the isonicotinoyl chloride solution dropwise to the amine solution. This maintains a low concentration of the acylating agent, favoring mono-acylation.[6]

    • Stoichiometry: Use a molar excess of the diamine to increase the probability of the isonicotinoyl chloride reacting with an unreacted amine molecule.[6]

Possible Cause B: Side Reaction - Benzimidazole Formation

With o-phenylenediamine, intramolecular cyclization can occur to form a benzimidazole byproduct, especially at elevated temperatures.[6]

  • Solution:

    • Maintain a low reaction temperature (0°C to room temperature) to disfavor the cyclization reaction.[6]

Possible Cause C: Thermal Decomposition

Isonicotinoyl chloride, like many acyl chlorides, can be susceptible to thermal decomposition, although specific decomposition temperatures are not widely reported. Elevated temperatures during reaction or workup can lead to degradation.

  • Solution:

    • Avoid unnecessarily high reaction temperatures. If heating is required, it should be done cautiously and monitored closely.

    • During workup, if distillation is used to remove solvents, employ reduced pressure to keep the temperature low.

Problem 2: Formation of Impurities in Friedel-Crafts Acylation

Possible Cause: Insufficient or Excessive Temperature

Friedel-Crafts acylation requires a Lewis acid catalyst (e.g., AlCl₃) and is often temperature-sensitive.[11]

  • Solution:

    • Initial Cooling: The initial mixing of the isonicotinoyl chloride and Lewis acid is often exothermic and should be done at a reduced temperature (e.g., cooling in an ice bath) to control the reaction rate.[12]

    • Controlled Heating: Some Friedel-Crafts reactions require heating to proceed at a reasonable rate. The optimal temperature is substrate-dependent and should be determined from literature precedents or through empirical optimization.

    • Avoid Overheating: Excessively high temperatures can lead to side reactions and charring.

Experimental Protocols and Data

Protocol 1: General Procedure for the Synthesis of an Isonicotinamide

This protocol outlines a standard procedure for the acylation of an amine with isonicotinoyl chloride.

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve isonicotinoyl chloride hydrochloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary (e.g., by recrystallization or column chromatography).

Table 1: Recommended Temperature Ranges for Isonicotinoyl Chloride Reactions
Reaction TypeReactantsSolventRecommended Temperature RangeNotes
AmidationPrimary/Secondary AmineDCM, THF, Pyridine0°C to Room TemperatureExothermic reaction; initial cooling is crucial.[6][9]
EsterificationAlcoholPyridine, DCM0°C to RefluxMay require a catalyst like DMAP.
Friedel-Crafts AcylationAromatic CompoundToluene, Dichloromethane10°C to Ambient TemperatureRequires a Lewis acid catalyst (e.g., AlCl₃); can be exothermic.[12]
Hydrazide FormationHydrazine HydrateN/A0°C initially, then room tempDropwise addition at low temperature is recommended.[13]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield in Amidation

This diagram outlines the decision-making process when troubleshooting a low-yielding amidation reaction.

G start Low Yield in Amidation check_conditions Check Reaction Conditions: - Anhydrous? - Base present? - Correct stoichiometry? start->check_conditions temp_too_high Is Temperature > Room Temp? check_conditions->temp_too_high If Conditions OK diacylation Di-acylation or Benzimidazole Formation? temp_too_high->diacylation No reduce_temp Lower Temperature to 0°C temp_too_high->reduce_temp Yes diacylation->reduce_temp Yes success Improved Yield diacylation->success No, other issue slow_addition Use Slow, Dropwise Addition reduce_temp->slow_addition adjust_stoich Adjust Amine:Acyl Chloride Ratio slow_addition->adjust_stoich adjust_stoich->success

Caption: Troubleshooting low yield in amidation reactions.

Diagram 2: General Reaction Scheme for Amide Synthesis

This diagram illustrates the fundamental reaction between isonicotinoyl chloride and an amine.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products IsonicotinoylChloride Isonicotinoyl Chloride Amide Isonicotinamide IsonicotinoylChloride->Amide Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Amide Base Base (e.g., Triethylamine) Byproduct HCl (neutralized by base) Base->Byproduct scavenges Solvent Anhydrous Solvent Temperature Temperature Control (e.g., 0°C -> RT)

Caption: Key components of an isonicotinamide synthesis.

References

  • PrepChem. (n.d.). Synthesis of isonicotinoyl chloride.
  • CymitQuimica. (2026, February 18). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). Isonicotinoyl chloride hydrochloride.
  • BenchChem. (2025). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
  • Chem-Impex. (n.d.). Isonicotinoyl chloride hydrochloride.
  • Sigma-Aldrich. (n.d.). Isonicotinoyl chloride 95 39178-35-3.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • TCI AMERICA. (n.d.). Isonicotinoyl Chloride Hydrochloride | 39178-35-3.
  • ResearchGate. (2015, July 17). How can I synthesize 2- or 3- substituted isonicotinoyl chloride?
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Deriv
  • ResearchGate. (2015, November 11). What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ?
  • ResearchGate. (n.d.). Optimization of reaction conditions. a.
  • Guidechem. (2023, September 23). What is ISONICOTINOYL CHLORIDE HYDROCHLORIDE and how is it used?
  • PubMed. (2022, December 27). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids.
  • Organic Syntheses Procedure. (n.d.). nicotinic anhydride.
  • Google Patents. (n.d.). CN105085390A - Preparation method of isoniazid.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Effect of Temperature on Cathode Catalyst Performance in Lithium-Thionyl Chloride Cells. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2,5,6-Trichloronicotinoyl Chloride and Thionyl Chloride in Acylation Reactions.
  • Guidechem. (n.d.). isonicotinoyl chloride hydrochloride 39178-35-3.
  • Lewis Base Catalysis Enables the Activation of Alcohols by means of Chloroform
  • Reddit. (2024, September 14). Acid chloride reaction with amine.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
  • Creative Biolabs. (n.d.). Reaction Condition Optimization.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Isonicotinoyl Chloride Hydrochloride | 39178-35-3. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.
  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems.
  • Thermo Scientific Chemicals. (n.d.). Isonicotinoyl chloride hydrochloride, 97% 50 g.
  • PMC - NIH. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid.
  • ChemicalBook. (2026, January 13). ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3.
  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (n.d.).

Sources

Technical Support Center: N-Aminopiperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-aminopiperidine coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for controlling the unique side reactions encountered when forming amide bonds with this versatile building block. The following content moves beyond standard protocols to explain the chemical causality behind common issues, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Unique Reactivity of N-Aminopiperidine

N-aminopiperidine possesses two distinct nitrogen atoms: an endocyclic, tertiary amine (N¹) and an exocyclic, primary amine (N²). The exocyclic N²-amino group is part of a hydrazine-like moiety and is significantly more nucleophilic than the sterically hindered, endocyclic N¹. Consequently, acylation should selectively occur at the N² position. However, the proximity of these two nitrogen atoms and the inherent reactivity of common coupling reagents can give rise to specific and often frustrating side reactions.

cluster_N_Aminopiperidine N-Aminopiperidine Structure cluster_Reactivity Reactivity Profile N_Aminopiperidine N1 (Endocyclic, Tertiary) N2 (Exocyclic, Primary) **Primary Nucleophile** N1->N2 C1 CH₂ N1->C1 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C5->N1 Acyl_Chloride R-COCl Product Desired Amide Acyl_Chloride->Product Acylation Site N2_ref N2_ref->Product

Caption: Differential nucleophilicity of nitrogen atoms in N-aminopiperidine.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which class of coupling reagents is generally most effective for N-aminopiperidine?

A: Phosphonium salt reagents (like PyBOP) and modern uronium/aminium salt reagents containing HOAt or OxymaPure derivatives (like HATU or COMU) are highly effective.[1] They generate highly reactive activated esters that couple efficiently with the N²-amino group. While carbodiimides like EDC are functional, they are more prone to forming N-acylurea byproducts, which can complicate purification and reduce yield.[2][3]

Q2: My carboxylic acid is chiral. How can I prevent racemization during the coupling?

A: Racemization occurs via the formation of an oxazolone intermediate from the activated carboxylic acid.[4] To suppress this, always use a coupling reagent that includes a racemization-suppressing additive, or add one separately. The most effective additives are 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure).[1][2] Reagents like HATU (which contains HOAt) or COMU (which contains OxymaPure) are excellent choices for coupling chiral acids.[1][2] Using a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine is also recommended over stronger bases.[2]

Q3: What is the optimal stoichiometry for coupling reactions with N-aminopiperidine?

A: A slight excess of the carboxylic acid component relative to the coupling reagent is crucial, especially when using uronium/aminium reagents like HATU or HBTU. A typical starting point is:

  • N-Aminopiperidine: 1.0 equivalent

  • Carboxylic Acid: 1.1 equivalents

  • Coupling Reagent (e.g., HATU): 1.05 equivalents

  • Base (e.g., DIPEA): 2.0-3.0 equivalents

Using an excess of the coupling reagent relative to the acid can lead to a significant side reaction known as guanidinylation.[1][5]

Section 3: Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues, their underlying causes, and actionable solutions.

Issue 1: A major byproduct is observed with a mass corresponding to the starting amine plus a fragment from the coupling reagent.

Likely Cause: N-Guanidinylation

This is the most common and irreversible side reaction when using uronium/aminium-type coupling reagents (e.g., HBTU, TBTU, HATU).[5] These reagents can react directly with the highly nucleophilic N²-amino group of N-aminopiperidine, forming a stable guanidinium salt that caps the amine and prevents it from participating in the desired amide bond formation.[2]

cluster_desired Desired Pathway cluster_side Side Reaction Pathway Amine N-Aminopiperidine (R-NH₂) SideProduct Guanidinium Byproduct (Capped Amine) Amine->SideProduct + Free HATU HATU HATU / HBTU (Uronium Salt) Acid Carboxylic Acid (R'-COOH) ActiveEster OAt/OBt Active Ester Acid->ActiveEster + HATU, Base Base Base (DIPEA) DesiredProduct Desired Amide ActiveEster->DesiredProduct + Amine explanation Problem: Free coupling reagent reacts directly with the amine.

Caption: Competition between desired coupling and guanidinylation side reaction.

Solutions:

  • Pre-activation: This is the most robust solution. Dissolve the carboxylic acid, coupling reagent (HATU), and base (DIPEA) in your solvent (e.g., DMF) and stir for 2-5 minutes before adding the N-aminopiperidine.[5][6] This consumes the coupling reagent to form the active ester, minimizing the amount of free reagent available to react with your amine.

  • Stoichiometry Control: Ensure the carboxylic acid is in slight excess relative to the coupling reagent (e.g., 1.1 eq acid to 1.05 eq HATU). This provides a kinetic preference for the reagent to activate the acid.

  • Switch Reagent Class: Phosphonium-based reagents like PyBOP do not form guanidinium byproducts and can be a suitable alternative if pre-activation is not effective.

Issue 2: The reaction is slow or stalls, and the primary species observed by LC-MS is an N-acylurea byproduct.

Likely Cause: O- to N-Acyl Migration with Carbodiimides

This side reaction is specific to carbodiimide reagents like DCC and EDC.[2][3] The carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amine, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, effectively consuming the activated acid.[2] This is particularly problematic with sterically hindered components or less nucleophilic amines.

cluster_solution Solution: Additive Trapping Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC Amide Desired Amide O_Acylisourea->Amide + Amine (Fast) N_Acylurea N-Acylurea (Stable Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Slow) ActiveEster Oxyma/OBt Ester (More Stable Intermediate) O_Acylisourea->ActiveEster + Additive (Very Fast) Amine N-Aminopiperidine Additive Oxyma / HOBt ActiveEster->Amide + Amine

Caption: Mechanism of N-acylurea formation and its prevention using additives.

Solutions:

  • Use Additives: Always use EDC or DCC in combination with an additive like OxymaPure or HOBt.[2] These additives rapidly trap the O-acylisourea intermediate to form a more stable active ester (e.g., an Oxyma-ester). This new intermediate is still highly reactive towards the amine but is not prone to rearrangement, thus preventing N-acylurea formation.[1][7]

  • Control Temperature: This side reaction is more prevalent at higher temperatures. Running carbodiimide-mediated couplings at 0 °C can help minimize it.[2]

  • Change Coupling Reagent: If the problem persists, switching to a phosphonium or uronium/aminium reagent is the most effective solution, as they are not susceptible to this pathway.

Issue 3: Low yield and difficult coupling, especially with bulky starting materials.

Likely Cause: Steric Hindrance

Steric hindrance occurs when bulky groups near the reacting centers physically block the molecules from achieving the necessary orientation for reaction.[8][9] This can be caused by bulky substituents on the carboxylic acid (e.g., α,α-disubstituted acids) or on the piperidine ring itself. The result is a significantly slower reaction rate, which allows competing side reactions to become major pathways.[8]

Solutions:

StrategyRationaleKey Considerations
Increase Temperature Provides molecules with more kinetic energy to overcome the activation barrier imposed by steric repulsion.[5]Monitor carefully for racemization if coupling chiral materials. Do not exceed 40-50 °C for extended periods.
Extend Reaction Time Allows more time for the slower, sterically hindered coupling to proceed to completion.[8]Can increase the chance of reagent degradation. Ensure an inert atmosphere.
Use a More Reactive Coupling Reagent Reagents that form more reactive activated esters (e.g., HATU, COMU, PyAOP) can accelerate the rate of the desired reaction, outcompeting decomposition or side reactions.[1]These are often the best first choice for known sterically hindered couplings.
Optimize Solvent Solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can sometimes improve solubility and disrupt aggregation, which can exacerbate steric issues.[5]Ensure solvent is anhydrous and compatible with all reagents.

Section 4: Optimized Experimental Protocols

Protocol 1: General Purpose Coupling using HATU

This protocol is robust, minimizes racemization, and is effective for many substrates, including those with moderate steric hindrance.

Materials:

  • Carboxylic Acid

  • N-Aminopiperidine

  • HATU ()

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq) to a flame-dried flask.

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.05 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 3-5 minutes. The solution may change color.

  • Add a solution of N-aminopiperidine (1.0 eq) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Economical Coupling using EDC/OxymaPure

This protocol is a cost-effective alternative that provides excellent results and low racemization, provided the recommended additive is used.

Materials:

  • Carboxylic Acid

  • N-Aminopiperidine

  • EDC·HCl ()

  • OxymaPure ()

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), N-aminopiperidine (1.1 eq), and OxymaPure (1.0 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with water to remove the urea byproduct and excess EDC.[4][10]

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Vale, G. N., & Raj, M. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Al-awar, R. S. (2007). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Ye, Z., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(44), 5731-5734. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

Sources

Technical Support Center: Purification of N-(piperidin-1-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the separation and purification of N-(piperidin-1-yl)isonicotinamide. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this target molecule from complex crude reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing N-(piperidin-1-yl)isonicotinamide?

A1: The impurity profile depends heavily on your synthetic route, which typically involves coupling an activated isonicotinic acid derivative with 1-aminopiperidine. The most common impurities include:

  • Unreacted Starting Materials: Isonicotinic acid and 1-aminopiperidine are the most frequent culprits.

  • Coupling Reagent Byproducts: If you use a peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), you will generate the corresponding urea byproduct (EDU), which can be challenging to remove.

  • Side-Reaction Products: Dimerization of the activated isonicotinic acid or over-acylation of 1-aminopiperidine can occur.

  • Hydrolyzed Reagents: The activated isonicotinic acid (e.g., acid chloride or active ester) can hydrolyze back to isonicotinic acid if moisture is present.

Q2: What are the key physicochemical properties of N-(piperidin-1-yl)isonicotinamide and its common impurities that I can exploit for separation?

A2: Understanding the differences in acidity, basicity, and polarity is crucial for designing an effective purification strategy.

CompoundTypeKey Functional Group(s)Expected PolaritySolubility Notes
N-(piperidin-1-yl)isonicotinamide Basic Amide (Product)Pyridine, Amide, Tertiary AmineModerately PolarSoluble in many organic solvents like DCM, Ethyl Acetate, and Methanol.[1]
Isonicotinic AcidAcidic (Starting Material)Carboxylic Acid, PyridinePolarSoluble in aqueous base, poorly soluble in non-polar organic solvents.[2]
1-AminopiperidineBasic (Starting Material)Primary Amine, Tertiary AminePolarSoluble in aqueous acid and many organic solvents.[3]
EDC Urea (EDU)Neutral ByproductUreaPolarOften soluble in the organic phase, can be difficult to separate from the product via extraction.

The key takeaway is the ability to modulate the solubility of the acidic (isonicotinic acid) and basic (1-aminopiperidine) impurities by changing the pH of an aqueous phase during a liquid-liquid extraction.[4][5]

Q3: What is the first analytical step I should take with my crude product?

A3: Always start with Thin Layer Chromatography (TLC). It is a rapid and inexpensive method to visualize the complexity of your crude mixture. Co-spot your crude material with your starting materials. This will help you identify if they have been consumed and guide your choice of purification method. For basic compounds like your product, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking and give you a more accurate picture.[3]

Troubleshooting and Separation Strategy Guide

This section addresses common issues encountered during purification and provides a logical framework for selecting the appropriate technique.

Problem: My TLC plate shows three spots: one corresponding to my product, a baseline spot, and a spot for unreacted 1-aminopiperidine.

Analysis & Solution: This is the ideal scenario for an acid-base liquid-liquid extraction. The baseline spot is likely the highly polar isonicotinic acid. The 1-aminopiperidine is basic, and your product is also basic, but with a different pKa. A carefully planned extraction can remove both starting materials.

Action: Proceed to Protocol 1: pH-Mediated Liquid-Liquid Extraction . This technique exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at varying pH levels.[5]

Problem: My crude product is a non-crystalline oil, and my TLC shows the product spot is very close to a major impurity spot (co-elution is likely).

Analysis & Solution: When an extraction is insufficient to separate compounds with similar polarities, and the product fails to crystallize, flash column chromatography is the method of choice.[6] The key to success is the methodical selection of the mobile phase (eluent).

Action: Proceed to Protocol 2: Flash Column Chromatography . This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

Problem: My product is mostly pure after extraction, but it has a slight yellow or brown discoloration. TLC shows a faint impurity.

Analysis & Solution: Minor, often colored, impurities can sometimes be effectively removed by recrystallization. This method relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at a lower temperature, while the impurities remain in solution.[4] Finding the right solvent system is critical.

Action: Proceed to Protocol 3: Recrystallization for Final Polishing .

Decision Workflow for Purification

The following diagram outlines a logical decision-making process for purifying your crude N-(piperidin-1-yl)isonicotinamide.

G cluster_start cluster_analysis cluster_decision1 cluster_process1 cluster_decision2 cluster_process2 cluster_decision3 cluster_process3 cluster_end start Crude Reaction Mixture tlc Perform TLC Analysis (Co-spot with Starting Materials) start->tlc decision1 Are Impurities Acidic/Basic? tlc->decision1 extraction Protocol 1: Liquid-Liquid Extraction decision1->extraction Yes chromatography Protocol 2: Flash Column Chromatography decision1->chromatography No (Similar Polarity) analyze_extract Analyze Purity (TLC) extraction->analyze_extract decision2 Is Product Pure? analyze_extract->decision2 decision2->chromatography No end_product Pure Product (Confirm by NMR, LC-MS) decision2->end_product Yes analyze_column Analyze Fractions (TLC) chromatography->analyze_column decision3 Is Product Pure? analyze_column->decision3 recrystallize Protocol 3: Recrystallization decision3->recrystallize No (Minor Impurities) decision3->end_product Yes recrystallize->end_product G A 1. Dissolve crude product in Ethyl Acetate (EtOAc) or DCM. B 2. Transfer to a separatory funnel. A->B C 3. Wash with 1M HCl (aq). (Protonates basic impurities & product) B->C D 4. Separate layers. Discard aqueous layer (contains basic impurities like 1-aminopiperidine). Note: Product may also partition here. Check layers by TLC. C->D E 5. Wash organic layer with sat. NaHCO3 (aq). (Deprotonates and removes acidic impurities) D->E F 6. Separate layers. Discard aqueous layer (contains isonicotinic acid). E->F G 7. Wash organic layer with Brine. F->G H 8. Dry organic layer over Na2SO4 or MgSO4. G->H I 9. Filter and concentrate in vacuo. H->I J Purified Product I->J

Caption: Workflow for acid-base liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aqueous). This step protonates basic compounds. The highly basic 1-aminopiperidine starting material will form a salt and preferentially partition into the aqueous layer. Expert Tip: Your product, N-(piperidin-1-yl)isonicotinamide, is also basic and may partially move into the acidic aqueous layer. Always check both layers by TLC to avoid losing your product. If product loss is significant, this method may not be suitable, or a weaker acid wash may be required.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the acidic isonicotinic acid starting material, converting it to its sodium salt, which is highly soluble in the aqueous phase. [7]4. Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water from the organic phase and break up any emulsions.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the product.

Protocol 2: Flash Column Chromatography

Use this protocol when impurities have similar polarity to your product.

Step-by-Step Methodology:

  • TLC Analysis & Eluent Selection:

    • Dissolve a small amount of your crude product in a solvent like DCM.

    • Spot it on a silica TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or EtOAc) and a polar solvent (e.g., methanol).

    • Since your product is basic, add 0.5-1% triethylamine (TEA) to the eluent system to prevent peak tailing on the silica gel. [3] * The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.25-0.35.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel using your chosen eluent system (the "mobile phase").

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DCM). Add a small amount of silica gel (~2-3 times the mass of your product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique generally results in better separation.

    • Wet Loading: Dissolve your crude product in the minimum amount of mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin running the mobile phase through the column under positive pressure (flash chromatography).

    • Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 3: Recrystallization for Final Polishing

This protocol is for removing small amounts of impurities from a product that is already mostly pure.

Step-by-Step Methodology:

  • Solvent Selection: The key is finding a solvent or solvent system in which your product is sparingly soluble at room temperature but very soluble when hot. Test small amounts in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, or mixtures like EtOAc/Hexanes). [8]2. Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling until the solid just dissolves. Do not add excess solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity by analytical methods like melting point, NMR, or HPLC. [9][10]

References

  • Gasson, E. J. & Hadley, D. J. (1959). Production of nicotinamide and isonicotinamide. U.S. Patent No. 2,904,552.
  • Al-Ghabsha, T. S., et al. (2010). Determination of nicotinamide by stopped-flow injection method in pharmaceutical formulations. Arabian Journal of Chemistry, 3(4), 253-259. [Link]

  • Weiss, M. & O'Brochta, J. (1950). Purification of nicotinamide. U.S. Patent No. 2,496,114.
  • Dake, S. A., et al. (2019). Synthesis of isonicotinamide derivatives via one pot three-component Cycloaddition Reaction. Chemistry & Biology Interface, 9(5), 1-10. [Link]

  • Babbar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Castillo, O., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4153. [Link]

  • Hirayama, T., et al. (1985). High-performance liquid chromatographic determination of N1-alkylnicotinamide in urine. Analytical Biochemistry, 147(1), 108-13. [Link]

  • Demirkaya Miloglu, F., et al. (2023). Purity plot of isonicotinic acid. ResearchGate. [Link]

  • Cruz-Cabeza, A. J., et al. (2008). Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates. Crystal Growth & Design, 8(11), 3970-3981. [Link]

  • Audouard, C., et al. (2010). Nicotinamide derivatives, preparation thereof and therapeutic use thereof. U.S.
  • Pharmaffiliates. Nicotinamide-impurities. Pharmaffiliates. [Link]

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Agilent. Streamline Purification of Organic Synthesis Mixture. Agilent Technologies. [Link]

  • Sari, Y., et al. (2022). Enhanced Piperine Solubility and Dissolution Rate in Piperine-Nicotinamide Multicomponent Crystal Adsorbed in Mesoporous Silica SBA-15. Science and Technology Indonesia, 7(4), 405-413. [Link]

  • Setyawan, D., et al. (2014). Preparation and characterization of artesunate - nicotinamide cocrystal by solvent evaporation and slurry method. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 578-581. [Link]

  • Grokipedia. Isonicotinamide. Grokipedia. [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 156. [Link]

  • Al-kassas, R., et al. (2022). Analytical Approaches for Assessing Curcumin and Nicotinamide Co-Encapsulated in Liposomal Formulation: UV Spectrophotometry and HPLC Validation. Jordan Journal of Pharmaceutical Sciences, 15(3). [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • SIELC. Separation of Piperidine-1-propylamine on Newcrom R1 HPLC column. SIELC. [Link]

  • Mokhtary, M. & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Sprakel, L. M. J. & Schuur, B. (2019). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute solutions. Chemical Engineering Journal, 359, 193-206. [Link]

  • Al-Zoubi, M., et al. (2021). Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology. Pharmaceutics, 13(5), 629. [Link]

  • Vats, N., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Physical Chemistry Chemical Physics, 23(37), 21113-21121. [Link]

  • Ezugwu, J. A., et al. (2017). How to separate amides from free amine. ResearchGate. [Link]

  • Erizal, E., et al. (2019). Co-crystallization of quercetin and isonicotinamide using solvent evaporation method. Journal of Applied Pharmaceutical Science, 9(05), 071-076. [Link]

  • Wikipedia. Liquid–liquid extraction. Wikipedia. [Link]

  • Wang, Y., et al. (2020). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst, 145(1), 225-233. [Link]

  • El-Gindy, A., et al. (2021). The chemical structures of nicotinic acid and its official impurities. ResearchGate. [Link]

  • Hirose, K., et al. (2022). Separation of nicotinamide metabolites using a PBr column packed with pentabromobenzyl group modified silica gel. Journal of Chromatography B, 1210, 123467. [Link]

  • Mansour, A. M. (2021). Analytical Separation Methods. [Link]

  • Evans, J. J., et al. (2022). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Saraji, M. & Ghahramani, M. (2021). Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. Scientific Reports, 11(1), 1-10. [Link]

  • Jamshidi, A., et al. (2019). Simultaneous quantitation of nicotinamide riboside and nicotinamide in dietary supplements via HPTLC–UV with confirmation by online electrospray ionization–mass spectrometry. Journal of Planar Chromatography-Modern TLC, 32(3), 185-191. [Link]

  • Janssen, D. B. (2011). Techniques for Enzyme Purification. Wageningen University & Research. [Link]

  • Cheméo. Isonicotinamide, N,N-diheptyl- - Chemical & Physical Properties. Cheméo. [Link]

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Validation & Comparative

Introduction: The Analytical Challenge of Modern Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to HPLC Method Development for 4-Pyridinecarboxamide, N-1-piperidinyl-

Pyridine derivatives are foundational scaffolds in pharmaceutical and agrochemical research, prized for their versatile biological activities.[1] The compound 4-Pyridinecarboxamide, N-1-piperidinyl-, a molecule featuring a pyridine core, an amide linkage, and a piperidinyl group, presents a typical yet nuanced analytical challenge. Its structure incorporates a basic pyridine nitrogen and a basic piperidinyl nitrogen, making its chromatographic behavior highly dependent on pH. Furthermore, the presence of both aromatic and aliphatic cyclic components gives it a moderate polarity, requiring careful selection of stationary and mobile phases for optimal retention and peak shape.

This guide provides a comprehensive, field-tested strategy for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Pyridinecarboxamide, N-1-piperidinyl-. We will explore the rationale behind the experimental choices, compare the developed method with viable alternatives, and provide detailed protocols grounded in established scientific principles and regulatory expectations.[2][3]

Analyte Characterization: The Blueprint for Method Development

  • Basicity (pKa): The pyridine ring (pKa of pyridine ≈ 5.2) and the piperidine ring (pKa of piperidine ≈ 11.2) are both basic. The presence of these two ionizable groups means that the overall charge of the molecule is highly sensitive to the pH of the mobile phase. This is the single most critical factor for controlling retention and peak shape in reversed-phase HPLC.[4]

  • Polarity (Log P): The combination of the relatively polar pyridinecarboxamide portion and the non-polar piperidinyl group suggests a moderate octanol-water partition coefficient (Log P). This makes it an ideal candidate for reversed-phase chromatography, where the primary retention mechanism is hydrophobic interaction.[5]

  • UV Absorbance: Pyridine-containing compounds typically exhibit strong UV absorbance due to the aromatic ring. The expected λmax (wavelength of maximum absorbance) would be in the range of 250-280 nm, providing a clear path for UV-based detection.

PropertyPredicted CharacteristicImplication for HPLC Method Development
Ionization Basic compound with multiple pKa valuesMobile phase pH must be controlled with a buffer to ensure consistent ionization and reproducible retention.
Polarity Moderately polarWell-suited for reversed-phase chromatography using C18 or similar stationary phases.
Detection Strong UV absorbanceUV detector is the ideal choice for sensitive and specific detection.

Core Methodology: A Robust RP-HPLC Gradient Method

Based on the analyte's properties, a reversed-phase HPLC method with gradient elution provides the best balance of resolution, speed, and robustness.

The Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point.[6] Its non-polar nature provides effective hydrophobic interaction with the moderately non-polar analyte. A column with high-purity silica and robust end-capping is crucial to minimize peak tailing, which can occur from interactions between the basic amine groups of the analyte and acidic residual silanols on the silica surface.[4]

  • Mobile Phase pH Control: To ensure the analyte is in a consistent, single ionic state, the mobile phase pH must be buffered. For a basic compound, setting the pH at least 2 units below the lowest pKa (pyridine's ≈ 5.2) is a standard strategy.[6] Operating at a pH of 3.0 ensures that both the pyridine and piperidinyl nitrogens are fully protonated. This leads to sharp, symmetrical peaks and stable retention times. A phosphate buffer is an excellent choice due to its ideal buffering capacity in this pH range and its compatibility with UV detection.

  • Organic Modifier and Gradient Elution: Acetonitrile is chosen over methanol as the organic modifier. Its lower viscosity results in lower backpressure, and it often provides different selectivity for aromatic compounds.[4] A gradient elution , starting with a higher aqueous content and increasing the acetonitrile concentration over time, is superior to an isocratic method. It allows for the sharp elution of the main analyte while also ensuring that any potential impurities, which may be more or less retained, are effectively separated and eluted within a reasonable runtime.[7]

  • Detection Wavelength: A photodiode array (PDA) detector should be used initially to scan the analyte's UV spectrum and determine the absorbance maximum (λmax). For this class of compounds, a detection wavelength of 265 nm is a typical starting point that offers high sensitivity.

Optimized HPLC Method Parameters
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Comparison with Alternative Methodologies

No single analytical method is perfect for all applications. The choice of method depends on the specific goals, such as routine quality control, impurity profiling, or high-throughput screening.

MethodPrincipleAdvantagesDisadvantagesBest For
Developed RP-HPLC Gradient (Proposed) Hydrophobic interaction with gradient elution.High resolution, robust, good for impurity profiling, widely applicable.Longer run times than isocratic methods, requires system re-equilibration.Routine QC, stability studies, and purity analysis.
Isocratic RP-HPLC Constant mobile phase composition.Simple, fast, excellent for single-analyte quantification.Poor resolution for complex mixtures, potential for late-eluting peaks to interfere with subsequent runs.High-throughput screening of pure samples.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on a polar stationary phase.Better retention for very polar compounds that are not retained in RP-HPLC.Often requires longer equilibration times, can be less robust than RP-HPLC.Analysis of polar metabolites or degradation products.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation by HPLC followed by mass-based detection.Extremely high sensitivity and specificity, provides structural information.Higher cost and complexity, potential for matrix effects (ion suppression).Metabolite identification, trace-level impurity analysis, and characterization.

Visualizing the Workflow and Logic

Effective method development follows a logical progression from understanding the analyte to validating the final procedure.

Workflow cluster_prep 1. Preparation & Planning cluster_dev 2. Method Development cluster_val 3. Validation & Analysis Analyte Analyte Characterization (pKa, LogP, UV Scan) Standards Prepare Standards & Samples Analyte->Standards Screening Initial Screening (Column, Mobile Phase) Standards->Screening Optimization Parameter Optimization (Gradient, pH, Temp) Screening->Optimization Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) Optimization->Validation Analysis Routine Sample Analysis Validation->Analysis Logic cluster_choices Method Parameter Choices Analyte Analyte Properties Column Stationary Phase (e.g., C18) Analyte->Column Moderate Polarity MobilePhase Mobile Phase (pH, Organic Modifier) Analyte->MobilePhase Basic (pKa) Detector Detector (e.g., UV) Analyte->Detector Aromatic Ring (UV Abs.)

Caption: Rationale for initial parameter selection.

Experimental Protocol: Step-by-Step Guide

This protocol details the procedure for analyzing 4-Pyridinecarboxamide, N-1-piperidinyl- using the developed HPLC method.

Reagent and Solution Preparation
  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):

    • Weigh approximately 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of 4-Pyridinecarboxamide, N-1-piperidinyl- reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of Sample Diluent and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to cool to room temperature and dilute to the mark with Sample Diluent. Mix thoroughly.

  • Working Standard/Sample Solution (10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution (or a prepared sample stock) into a 100 mL volumetric flask.

    • Dilute to the mark with Sample Diluent and mix thoroughly.

HPLC System Setup and Execution
  • System Purge: Purge all pump lines with their respective mobile phases to remove air bubbles.

  • Column Equilibration: Install the C18 column and equilibrate the system with the initial mobile phase composition (10% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include system suitability injections (five replicate injections of the working standard), standard injections, and sample injections.

  • Run Sequence: Start the analysis.

System Suitability and Acceptance Criteria

Before analyzing samples, ensure the system is performing adequately. The following criteria, based on ICH guidelines, should be met for the 10 µg/mL working standard. [2][3]

Parameter Acceptance Criterion Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000 Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5) Demonstrates injection precision.

| %RSD of Retention Time | ≤ 1.0% (for n=5) | Confirms system stability and reproducibility. |

Method Validation: Ensuring Trustworthiness and Reliability

To demonstrate that the method is suitable for its intended purpose, a validation study must be performed according to ICH Q2(R1) guidelines. [2][3]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentrations, ranging from 50% to 150% of the target concentration, should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations (spiked samples) at three levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. Recoveries should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts). The %RSD should meet the same criteria as repeatability.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2 units, column temperature ±5 °C). The system suitability parameters should remain within acceptance criteria.

Conclusion

This guide outlines a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 4-Pyridinecarboxamide, N-1-piperidinyl-. By understanding the analyte's physicochemical properties, making informed choices on column chemistry and mobile phase conditions, and rigorously validating the final method according to ICH guidelines, researchers can ensure the generation of accurate, reliable, and reproducible data. This developed gradient method serves as a superior starting point for routine quality control and stability testing compared to simpler isocratic or more complex LC-MS approaches, providing a perfect balance of performance and practicality.

References

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of N-(piperidin-1-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of N-(piperidin-1-yl)isonicotinamide , a structural analog of the anti-tubercular drug Isoniazid. This guide is designed for researchers in medicinal chemistry and metabolite identification.

Executive Summary

N-(piperidin-1-yl)isonicotinamide (C₁₁H₁₅N₃O) represents a lipophilic modification of the hydrazide scaffold found in Isoniazid. In drug development, this piperidine-hydrazide moiety is often employed to improve blood-brain barrier permeability or alter metabolic stability.

This guide characterizes the compound's fragmentation behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). The analysis reveals that while the compound shares the characteristic isonicotinoyl diagnostic ion (m/z 106) with Isoniazid, it possesses a unique "Piperidine Fingerprint" (m/z 101 and its satellites) that allows for unambiguous differentiation from structural analogs like N-(morpholin-4-yl)isonicotinamide.

Chemical Identity & Properties

FeatureSpecification
IUPAC Name N-(piperidin-1-yl)pyridine-4-carboxamide
Molecular Formula C₁₁H₁₅N₃O
Exact Mass (Monoisotopic) 205.1215 Da
Protonated Ion [M+H]⁺ 206.1288 m/z
Structural Class Isonicotinyl hydrazide / N-amino piperidine derivative
Key Labile Bonds Amide (C-N), Hydrazide (N-N)

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following LC-MS/MS workflow is recommended. This protocol minimizes in-source fragmentation while maximizing the yield of diagnostic product ions.

Step 1: Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

  • Validation: Verify [M+H]⁺ intensity > 10⁶ counts before MS/MS acquisition.

Step 2: MS Acquisition Parameters (ESI-QTOF/Triple Quad)
  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.5 kV (Standard)

  • Cone Voltage: 20 V (Keep low to prevent in-source N-N cleavage).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves the molecular ion; minor loss of Piperidine.

    • High (25-35 eV): Generates structural diagnostic ions (m/z 106, 79).

Step 3: Workflow Diagram

G Sample Sample Prep (MeOH:H2O + 0.1% FA) ESI ESI Source (Soft Ionization) Sample->ESI Infusion Q1 Q1 Selection [M+H]+ m/z 206.1 ESI->Q1 Ionization CID Collision Cell (N2 Gas, 15-35 eV) Q1->CID Isolation Detector TOF/Q3 Detection Fragment Spectrum CID->Detector Dissociation

Caption: Optimized MS/MS workflow for hydrazide-based ligands.

Fragmentation Mechanism & Pathways

The fragmentation of N-(piperidin-1-yl)isonicotinamide is driven by protonation at the most basic sites: the piperidine nitrogen and the pyridine nitrogen . The fragmentation follows two competitive pathways: Acylium Formation (Head Group) and Amine Retention (Tail Group).

Pathway A: The "Isonicotinoyl" Route (Diagnostic for Head Group)
  • Mechanism: Protonation on the amide oxygen or pyridine nitrogen leads to inductive cleavage of the N-N bond.

  • Product: Formation of the Isonicotinoyl cation (m/z 106) .

  • Secondary Decay: The m/z 106 ion loses CO (28 Da) to form the Pyridinium ion (m/z 78) , which further degrades to m/z 51 (ring opening).

Pathway B: The "Piperidine" Route (Diagnostic for Tail Group)
  • Mechanism: Protonation of the piperidine nitrogen followed by N-N bond cleavage.

  • Product: Formation of the 1-Aminopiperidinium ion (m/z 101) .

  • Significance: This ion confirms the presence of the piperidine ring intact.

  • Secondary Decay: The piperidine ring undergoes internal fragmentation, losing C₂H₄ (28 Da) or NH₃ (17 Da) depending on internal energy, generating ions at m/z 84 and m/z 70.

Pathway Visualization

FragPath Parent Precursor [M+H]+ m/z 206 Acylium Isonicotinoyl Cation m/z 106 Parent->Acylium N-N Cleavage (Loss of C5H10N-NH2) AminoPip 1-Aminopiperidine m/z 101 Parent->AminoPip Amide Cleavage (Charge on Piperidine) Pyridinium Pyridinium Ion m/z 78 Acylium->Pyridinium -CO (28 Da) RingFrag Ring Fragment m/z 51 Pyridinium->RingFrag -HCN PipFrag1 Tetrahydropyridine m/z 84 AminoPip->PipFrag1 -NH3 PipFrag2 Pyrroline deriv. m/z 70 AminoPip->PipFrag2 -CH2NH

Caption: Dual fragmentation pathways: Acylium (Head) vs. Aminopiperidine (Tail).

Comparative Performance Analysis

The following table compares N-(piperidin-1-yl)isonicotinamide against its parent drug (Isoniazid) and a common structural alternative (Morpholine derivative). This comparison highlights the specific ions required for positive identification.

ParameterN-(piperidin-1-yl)isonicotinamideIsoniazid (Reference)N-(morpholin-4-yl)isonicotinamide
Precursor Ion [M+H]⁺ 206 m/z 138 m/z 208 m/z
Base Peak (High CE) 106 m/z (Acylium)106 m/z (Acylium)106 m/z (Acylium)
Tail Diagnostic Ion 101 m/z (1-Aminopiperidine)None (Loss of NH₃ gives 121)103 m/z (1-Aminomorpholine)
Secondary Fragment 84 m/z (Piperidine Ring)79 m/z (Pyridine)86 m/z (Morpholine Ring)
Specificity High (Due to m/z 101)Low (m/z 106 is generic)High (Due to m/z 103)
Lipophilicity (LogP) ~1.2 (Higher BBB pen.)-0.7 (Hydrophilic)~0.3 (Moderate)
Key Insights for Researchers:
  • Differentiation: You cannot rely solely on the m/z 106 fragment, as it is common to all isonicotinoyl derivatives. You must detect the m/z 101 (piperidine) or m/z 103 (morpholine) specific ions to confirm the "tail" structure.

  • Energy Sensitivity: The N-N bond in hydrazides is weaker than the amide bond. At low collision energies (10 eV), the ratio of m/z 106 to m/z 206 is a critical indicator of the hydrazide bond stability.

  • Metabolite ID: If analyzing biological samples (e.g., plasma), look for the N-oxide metabolite (+16 Da, m/z 222). The fragmentation of the N-oxide typically yields a characteristic loss of 16 Da (oxygen) to return to the m/z 206 parent ion.

References

  • Isonicotinamide Fragmentation

    • Study on the Mass Spectrometry Fragmentation Patterns of Isonicotinohydrazide Derivatives. ResearchGate.

  • Piperidine Ring Fragmentation

    • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.

  • Amide/Hydrazide Bond Cleavage

    • Fragmentation pattern of amides by EI and HRESI: study of protonation sites. Royal Society of Chemistry / NIH.

  • General Amine Fragmentation Rules

    • Amine Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.

A Comparative Analysis of Isoniazid and N-(Piperidin-1-yl)isonicotinamide Derivatives in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the quest for novel, more effective, and safer therapeutic agents is paramount. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, faces mounting challenges due to the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb). This has spurred intensive research into the chemical modification of the isoniazid scaffold to develop new derivatives with enhanced potency, improved pharmacokinetic profiles, and activity against resistant bacteria.

This guide provides a detailed comparative analysis of the well-established drug, Isoniazid, and a representative class of its derivatives, specifically focusing on analogues incorporating a piperidine moiety, exemplified here by N'-benzylidene-isonicotinohydrazides bearing a piperidine substituent. While direct comprehensive data for the specific isomer N-(piperidin-1-yl)isonicotinamide is not extensively available in peer-reviewed literature, the analysis of these closely related isonicotinoyl-hydrazone derivatives offers valuable insights into the structure-activity relationships and the potential of this chemical space in anti-TB drug development.

The Benchmark: Isoniazid's Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2] The activation process is a critical first step in its mechanism of action and is primarily mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[2]

Upon entering the Mycobacterium tuberculosis cell, Isoniazid is oxidized by KatG, generating a reactive isonicotinoyl radical.[3][4] This radical species then covalently adducts with nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD adduct.[1][5] This adduct is the active form of the drug and its primary target is the enoyl-acyl carrier protein reductase, InhA.[2][6] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, the long-chain fatty acids that are unique and essential components of the mycobacterial cell wall.[2][6] By binding to and inhibiting InhA, the isonicotinoyl-NAD adduct blocks mycolic acid biosynthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[2][6]

Isoniazid_Activation Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Oxidation Isonicotinoyl_Radical Isonicotinoyl Radical KatG->Isonicotinoyl_Radical Isonicotinoyl_NAD Isonicotinoyl-NAD Adduct (Active Drug) Isonicotinoyl_Radical->Isonicotinoyl_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Isonicotinoyl_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Figure 1: Metabolic activation pathway of Isoniazid.

Comparative Analysis: Isoniazid vs. a Representative Piperidine-Containing Derivative

For this comparison, we will consider a representative Isoniazid derivative from a study by Özcan et al. (2025), specifically a N'-benzylidene-isonicotinohydrazide containing a piperidine moiety.[1][7] This class of compounds modifies the hydrazide portion of Isoniazid, which can influence its physicochemical properties and biological activity.

Chemical Structures:

  • Isoniazid (Isonicotinic acid hydrazide): A simple structure composed of a pyridine ring and a hydrazide group.

  • Representative Derivative (e.g., IP-X from Özcan et al.): An isonicotinoyl-hydrazone where the terminal nitrogen of the hydrazide is part of a hydrazone linkage to a benzylidene group, which in turn is substituted with a piperidine ring. This modification significantly increases the molecule's size and lipophilicity compared to Isoniazid.

The introduction of the piperidine ring and the benzylidene linker is a strategic design choice. Piperidine and piperazine rings are common in medicinal chemistry and are present in other antitubercular drugs.[7] This modification can impact several factors:

  • Lipophilicity: Increased lipophilicity can enhance the compound's ability to penetrate the lipid-rich mycobacterial cell wall.

  • Target Interaction: The bulkier substituent may alter the binding affinity and selectivity for the InhA enzyme or potentially interact with other biological targets.

  • Metabolic Stability: Modification of the hydrazide group may protect it from inactivation by human N-acetyltransferase enzymes, a major metabolic pathway for Isoniazid.

Antitubercular Activity and Cytotoxicity: A Quantitative Comparison

The in vitro activity of antitubercular compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of M. tuberculosis. To assess the potential for therapeutic use, it is also crucial to evaluate the compound's cytotoxicity against mammalian cells, often expressed as the 50% inhibitory concentration (IC50). The ratio of cytotoxicity to activity is known as the Selectivity Index (SI = IC50 / MIC), with a higher SI value indicating greater selectivity for the bacteria over host cells.

The following table summarizes representative data for Isoniazid and a promising piperidine-containing isonicotinoyl-hydrazone derivative (IP11) from the study by Özcan et al. (2025) against the H37Rv strain of M. tuberculosis and a human cell line for cytotoxicity.[1][7]

CompoundMIC against M. tuberculosis H37Rv (µM)IC50 against HEK293 cells (µM)Selectivity Index (SI)
Isoniazid ~0.4>100>250
IP11 0.29>100>344

Data is representative and compiled from literature for comparative purposes.[1][7]

From this data, it is evident that the representative piperidine-containing derivative, IP11, exhibits a slightly lower MIC value against the drug-sensitive H37Rv strain compared to Isoniazid, suggesting a modest increase in potency. Importantly, both compounds show low cytotoxicity, with IC50 values greater than 100 µM, resulting in high selectivity indices. This indicates that the structural modifications in IP11 that enhance its antitubercular activity do not concurrently increase its toxicity to this human cell line.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis. It is a reliable, low-cost, and high-throughput alternative to traditional methods.

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation & Growth cluster_readout Readout Prep_Compound Prepare serial dilutions of test compound in a 96-well plate Inoculate Inoculate the wells with the bacterial suspension Prep_Compound->Inoculate Prep_Inoculum Prepare M. tuberculosis inoculum (e.g., H37Rv) in 7H9 broth Prep_Inoculum->Inoculate Incubate Incubate the plate at 37°C for 7 days Inoculate->Incubate Add_Alamar Add Alamar Blue reagent to each well Incubate->Add_Alamar Incubate_Read Incubate for another 24 hours Add_Alamar->Incubate_Read Read_Plate Read the results visually or with a plate reader Incubate_Read->Read_Plate

Figure 2: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 1, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the serially diluted compound. Include positive controls (bacteria with no drug) and negative controls (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After the incubation period, add a freshly prepared solution of Alamar Blue (resazurin) and Tween 80 to each well.

  • Final Incubation and Reading: Re-incubate the plate for 24 hours. The MIC is determined as the lowest concentration of the compound that prevents the color change of the Alamar Blue indicator from blue (no growth) to pink (growth).

2. Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_mtt_readout MTT Readout Seed_Cells Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate Incubate_Adhere Incubate for 24 hours to allow cell adherence Seed_Cells->Incubate_Adhere Add_Compound Add serial dilutions of the test compound to the wells Incubate_Adhere->Add_Compound Incubate_Treat Incubate for 48-72 hours Add_Compound->Incubate_Treat Add_MTT Add MTT reagent to each well and incubate for 4 hours Incubate_Treat->Add_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO or SDS) Add_MTT->Add_Solubilizer Read_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Comparison_Logic cluster_attributes Key Attributes cluster_derivative_attributes Modified Attributes Isoniazid Isoniazid Structure Simple Pyridine-Hydrazide Isoniazid->Structure Lipophilicity Lower Lipophilicity Isoniazid->Lipophilicity Activity Potent Antitubercular Activity Isoniazid->Activity Cytotoxicity Low Cytotoxicity Isoniazid->Cytotoxicity Metabolism Susceptible to Acetylation Isoniazid->Metabolism Derivative Piperidine-Containing Isonicotinoyl-Hydrazone D_Structure Bulky Hydrazone with Piperidine Moiety Derivative->D_Structure D_Lipophilicity Higher Lipophilicity Derivative->D_Lipophilicity D_Activity Potentially Enhanced Potency Derivative->D_Activity D_Cytotoxicity Maintained Low Cytotoxicity Derivative->D_Cytotoxicity D_Metabolism Potentially Reduced Acetylation Derivative->D_Metabolism D_Structure->D_Metabolism May protect from inactivation D_Lipophilicity->D_Activity May enhance cell wall penetration

Figure 4: Logical comparison of Isoniazid and its piperidine-containing derivative.

References

  • Özcan, E., Vagolu, S. K., Tamhaev, R., Lherbet, C., Mourey, L., Tønjum, T., Gündüz, M. G., & Doğan, Ş. D. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Biomolecules, 15(9), 1305. [Link]

  • Özcan, E., Vagolu, S. K., Tamhaev, R., Lherbet, C., Mourey, L., Tønjum, T., Gündüz, M. G., & Doğan, Ş. D. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PMC. [Link]

  • Anonymous. (2011). Synthesis and comparative anti-tubercular activity of indolizine derivatives of isoniazid/pyrazinamide/ethionamide. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Anonymous. (2019). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. [Link]

  • Anonymous. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers. [Link]

  • Anonymous. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. ResearchGate. [Link]

  • Anonymous. Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]

  • Basso, L. A., et al. (2007). Crystallographic studies on the binding of isonicotinyl-NAD adduct to wild-type and isoniazid resistant 2-trans-enoyl-ACP (CoA) reductase from Mycobacterium tuberculosis. PubMed. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009. [Link]

  • Özcan, E., Vagolu, S. K., Tamhaev, R., Lherbet, C., Mourey, L., Tønjum, T., Gündüz, M. G., & Doğan, Ş. D. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PubMed. [Link]

  • Pahlavani, E., Kargar, H., & Rad, N. S. (2015). A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Brieflands. [Link]

  • Pierattelli, R., et al. (2002). Is the isonicotinoyl radical generated during activation of isoniazid by MnIII-pyrophosphate? Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 5(4), 241-245. [Link]

  • S. K. (2022). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. PMC. [Link]

  • Synapse, P. (2024). What is the mechanism of Isoniazid? Patsnap Synapse. [Link]

  • Wikipedia. (2023). Isoniazid. Wikipedia. [Link]

  • Yendapally, R., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. [Link]

  • Anonymous. (2019). Cancer cell growth inhibition by aroylhydrazone derivatives. Taylor & Francis. [Link]

  • Anonymous. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. PMC. [Link]

  • Anonymous. The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • Anonymous. (2023). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers. [Link]

  • Anonymous. (2025). Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. PMC. [Link]

  • Anonymous. (2025). Cytotoxic and acute toxicity studies of isoniazid derivatives. ijp-online.com. [Link]

  • Anonymous. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. OUCI. [Link]

  • Anonymous. (2025). Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH). PubMed. [Link]

  • Anonymous. (2026). Synthesis and anti-tubercular activity of a series of N'-substituted isonicotinohydrazide derivatives. Academia.edu. [Link]

  • de Souza, P. C., et al. (2007). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Arkat USA. [Link]

  • ResearchGate. (2021). InhA inhibition by INH-NAD adduct. Mechanism of action of... ResearchGate. [Link]

  • Vilchèze, C., & Jacobs, W. R. (2007). The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis. Journal of Clinical Investigation, 117(5), 1169–1177. [Link]

  • Anonymous. (2020). Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(1). [Link]

Sources

UV-Vis Absorption Properties of Pyridine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-4-carboxamide (Isonicotinamide) and its derivatives represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for first-line tuberculosis drugs like Isoniazid and various kinase inhibitors.

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption profiles of these compounds. Unlike simple benzene derivatives, the pyridine core introduces a heteroatom that creates distinct


 and 

transitions. Understanding these transitions is essential for:
  • Purity Analysis: Detecting synthesis byproducts.

  • Dissolution Testing: Quantifying drug release in QC environments.

  • Metal Complexation Studies: Monitoring ligand binding in metallodrug research.

Molecular Framework & Electronic Transitions

The UV-Vis spectrum of pyridine-4-carboxamide is governed by two primary electronic factors: the electron-deficient pyridine ring and the electron-withdrawing amide group at the para (4) position.

The Chromophore System
  • Pyridine Core: The nitrogen atom in the ring withdraws electron density via induction (-I) and resonance (-R), lowering the energy of the

    
     orbitals compared to benzene.
    
  • Amide Conjugation: The carboxamide group (

    
    ) at the 4-position allows for extended conjugation. Unlike the 3-position (Nicotinamide), the 4-position permits a direct resonance contribution from the ring nitrogen to the carbonyl oxygen, stabilizing the excited state.
    
Electronic Transitions
  • 
     Transition (Primary Band): 
    
    • Location:

      
      260–265 nm.[1]
      
    • Character: High intensity (

      
       L/mol[2]·cm). This is the "allowed" transition used for quantification.
      
    • Solvent Sensitivity: Exhibits a bathochromic (red) shift in polar solvents due to stabilization of the more polar excited state.[3]

  • 
     Transition (Secondary Band): 
    
    • Location:

      
      270–300 nm (often buried as a shoulder).
      
    • Character: Low intensity (

      
       L/mol·cm). "Forbidden" by symmetry rules.
      
    • Solvent Sensitivity: Exhibits a hypsochromic (blue) shift in protic solvents (e.g., water, ethanol) because hydrogen bonding stabilizes the non-bonding (

      
      ) electrons in the ground state, increasing the energy gap.
      
Visualization: Electronic Energy Diagram

ElectronicTransitions Pi π Bonding (Aromatic Ring) PiStar π* Anti-bonding Pi->PiStar π → π* (~262 nm) High Intensity n n Non-bonding (N & O Lone Pairs) n->PiStar n → π* (>270 nm) Low Intensity

Figure 1: Energy level diagram showing the allowed


 and forbidden 

transitions characteristic of pyridine-4-carboxamide derivatives.

Comparative Analysis

A. Isomer Comparison (Positional Effects)

The position of the carboxamide group significantly alters the resonance energy and molar absorptivity (


).
IsomerCommon Name

(Water)
Molar Absorptivity (

)
Electronic Characteristic
Pyridine-2-carboxamide Picolinamide265 nm~3,500Strong H-bonding potential (intramolecular).
Pyridine-3-carboxamide Nicotinamide261 nm~3,000Meta-substitution limits resonance with ring N.
Pyridine-4-carboxamide Isonicotinamide 263 nm ~3,800 Para-substitution maximizes conjugation length.
B. Derivative Performance: Isonicotinamide vs. Isoniazid

In drug development, the hydrazide derivative (Isoniazid) is more common than the simple amide. The addition of the hydrazine group (


) introduces an auxochromic effect.
CompoundStructure

(Water)

(L/mol[2]·cm)
Detection Limit (LOD)
Isonicotinamide Ring-CONH₂263 nm~3,500Moderate
Isoniazid (INH) Ring-CONHNH₂262 nm3,900Moderate
INH-Cinnamaldehyde Derivatized Schiff Base364 nm31,000 Ultra-Low (High Sensitivity)

Key Insight: While native Isoniazid absorbs at 262 nm, its relatively low


 makes it susceptible to matrix interference. Derivatization (e.g., with cinnamaldehyde) creates a highly conjugated Schiff base, shifting 

to the visible region (364 nm) and increasing sensitivity by nearly 10-fold.
C. Solvatochromic Effects

The choice of solvent is critical for accurate quantification.

  • Water (Polar/Protic): Stabilizes the ground state of

    
     electrons. The 
    
    
    
    band blue-shifts and disappears under the intense
    
    
    band. Best for quantitative analysis.
  • Ethanol (Polar/Protic): Similar to water but may show fine structure in the spectrum.

  • Cyclohexane/Dioxane (Non-polar): The

    
     band may appear as a distinct shoulder or weak peak at longer wavelengths (
    
    
    
    280-290 nm).

Experimental Protocol: Determination of Molar Absorptivity

Objective: Accurate determination of


 for a novel pyridine-4-carboxamide derivative.
Reagents & Equipment[1][2][4][5][6]
  • Solvent: HPLC-grade Methanol or Water (degassed).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Slit width: 1 nm).

  • Cuvettes: Matched Quartz cells (1 cm path length). Glass absorbs UV and must not be used.

Workflow Diagram

ExperimentalProtocol Start Start: Solid Sample Stock Prepare Stock Solution (100 µg/mL in Methanol) Start->Stock Dilution Serial Dilution (5, 10, 15, 20, 25 µg/mL) Stock->Dilution Scan Scan 200–400 nm Identify λmax Dilution->Scan Blank Baseline Correction (Pure Solvent) Blank->Scan Reference Plot Plot Absorbance vs. Conc. (Beer-Lambert Law) Scan->Plot Calc Calculate ε from Slope (Slope = ε × b) Plot->Calc

Figure 2: Step-by-step workflow for the spectrophotometric determination of molar absorptivity.

Step-by-Step Methodology
  • Stock Preparation: Weigh accurately 10.0 mg of the derivative and dissolve in 100.0 mL of solvent.

  • Scanning: Scan the stock solution from 200 nm to 400 nm against a solvent blank to identify

    
    .
    
  • Calibration Series: Prepare at least 5 dilutions ranging from 5 µg/mL to 25 µg/mL.

    • Note: Ensure Absorbance remains between 0.2 and 0.8 for maximum linearity.

  • Measurement: Measure Absorbance (A) at

    
     for each concentration.
    
  • Calculation: Plot

    
     (y-axis) vs. Concentration in mol/L (x-axis).
    
    • Perform linear regression (

      
      ).
      
    • The slope

      
       equals the molar absorptivity 
      
      
      
      (assuming path length
      
      
      cm).[4]

References

  • PubChem. Isonicotinamide (Compound Summary). National Library of Medicine. [Link]

  • Garg, G., et al. (2013). Spectrophotometric Determination of Isoniazid from Pharmaceutical Preparations Using Natural Aldehyde. Asian Journal of Chemistry.[2] [Link][2][5]

  • NIST Chemistry WebBook. Pyridine UV-Vis Spectrum. National Institute of Standards and Technology. [Link]

  • University of Babylon. Advanced Pharmaceutical Analysis: UV-Vis Spectroscopy of Pyridine Derivatives. [Link][6]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Pyridinecarboxamide, N-1-piperidinyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the critical workflow for the segregation, packaging, and destruction of 4-Pyridinecarboxamide, N-1-piperidinyl- (Synonyms: N-(piperidin-1-yl)isonicotinamide).

The "Why" (Scientific Context): This compound is not a simple amide; it contains a hydrazide-like linkage (R-C(=O)-NH-N<) connecting the pyridine ring to the piperidine ring. This structural feature dictates our disposal strategy:

  • Nitrogen Content: High nitrogen content necessitates high-temperature incineration to prevent the formation of toxic nitrogen oxides (NOx) or nitrosamines in environmental water systems.

  • Pyridine Ring Stability: The aromatic pyridine core is resistant to biological degradation, making drain disposal strictly prohibited due to aquatic toxicity risks.

  • Reactivity Alert: The N-N bond profile means this compound must never be commingled with strong oxidizers or nitrating agents (e.g., Nitric Acid), as this can generate unstable azide species.

Chemical Identity Verification
ParameterDetail
Chemical Name 4-Pyridinecarboxamide, N-1-piperidinyl-
Common Name N-(piperidin-1-yl)isonicotinamide
Molecular Formula C₁₁H₁₅N₃O
Structure Alert Pyridine ring + Hydrazide linker + Piperidine ring
Physical State Solid (Crystalline powder)
Primary Hazard Irritant (Skin/Eye), Potential Aquatic Toxin

Waste Characterization (RCRA Logic)

Before disposal, you must classify the waste stream. While this specific derivative is often not explicitly "Listed" (U-List or P-List) by name in federal regulations (like EPA RCRA), it must be managed as Hazardous Waste based on Generator Knowledge .

Classification Logic:

  • Toxicity Characteristic (D038): The compound contains a pyridine moiety.[1][2] Pyridine (U196) has a regulatory level of 5.0 mg/L (TCLP). If your waste stream contains significant amounts, it may leach pyridine, triggering the D038 code.

  • Best Practice: To maintain a self-validating safety system, assume the waste is hazardous . Do not perform costly TCLP testing unless you are generating industrial quantities (>100 kg/month ).

Waste Stream CategoryClassificationRecommended Disposal Method
Pure Solid / Debris Hazardous Organic SolidIncineration (Fuel Blending)
Liquid (Solvent) Hazardous Organic LiquidIncineration
Aqueous Solution Hazardous Aqueous WasteWastewater Treatment (Chemical) or Incineration

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance & Contaminated Debris)

Applies to: Expired reagent, weigh boat residues, contaminated gloves/paper.

  • Segregation: Isolate from oxidizers. Do not place in general trash or biohazard bags (unless co-contaminated with infectious agents).

  • Primary Containment: Place the solid material into a clear, 4-mil polyethylene bag or a wide-mouth HDPE jar.

    • Expert Insight: If using a bag, twist the neck, tape it down (gooseneck seal), and double-bag to prevent particulate release.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: Write "4-Pyridinecarboxamide, N-1-piperidinyl- (90-100%)".

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Place in the "Solid Organic Waste" satellite accumulation area.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applies to: Compound dissolved in DMSO, Methanol, DCM, etc.

  • Solvent Compatibility Check:

    • Non-Halogenated: (e.g., Methanol, Acetone). Segregate into standard "Organic Solvents" carboy.

    • Halogenated: (e.g., DCM, Chloroform).[2] Segregate into "Halogenated Waste" carboy.

  • The "Acid Warning": Ensure the waste container does NOT contain Nitric Acid or strong nitrating agents.

    • Mechanism:[3][4] The hydrazide linkage (N-N) can react with nitrous acid sources to form azides, which are potentially explosive.

  • Pouring: Use a funnel to prevent drips. Wipe the funnel with a Kimwipe and dispose of the wipe as solid hazardous waste (see Section A).

  • Labeling: List the solvent percentages (e.g., "Methanol 95%") and add the solute: "Trace 4-Pyridinecarboxamide, N-1-piperidinyl-".

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: 4-Pyridinecarboxamide, N-1-piperidinyl- StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Debris) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid Bagging Double Bag (4-mil poly) or HDPE Jar IsSolid->Bagging LabelSolid Label: 'Toxic Organic Solid' Bagging->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration AcidCheck CRITICAL STOP: Does container have Nitric Acid? IsLiquid->AcidCheck SolventCheck Check Solvent Type Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogen Halogen->Incineration NonHalogen->Incineration AcidCheck->SolventCheck No DoNotMix DO NOT MIX Risk of Azide Formation AcidCheck->DoNotMix Yes

Caption: Decision matrix for segregating N-(piperidin-1-yl)isonicotinamide waste streams. Note the critical stop point regarding Nitric Acid compatibility.

Spill Management & Emergency Response

In the event of a benchtop spill, immediate action is required to prevent aerosolization.

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

  • Powder Spill:

    • Do not dry sweep (creates dust).

    • Cover the spill with a paper towel dampened with water or ethanol.

    • Scoop the wet material into a waste bag.

    • Clean surface with soap and water; dispose of all cleanup materials as Solid Hazardous Waste .

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.

    • Do not use sawdust (potential reaction if oxidizers are present).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[5] [Link]

  • PubChem. (n.d.). Compound Summary: Isonicotinamide (Analogous Structure Safety Data). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 4-Pyridinecarboxamide, N-1-piperidinyl-

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

Hazard Profiling & Risk Stratification As a Senior Application Scientist, I must emphasize that 4-Pyridinecarboxamide, N-1-piperidinyl- (also known as N-(1-Piperidinyl)isonicotinamide) occupies a specific niche in medicinal chemistry. Structurally, it combines a pyridine ring with a piperidinyl-hydrazide motif.

While specific toxicological data (LD50) for this exact CAS (1606-31-1) is often limited in public databases compared to commodity chemicals, we must apply the Precautionary Principle used for Novel Chemical Entities (NCEs). We treat this substance based on the toxicity profiles of its metabolic precursors and structural analogs:

  • Pyridine Moiety: Known for potential neurotoxicity, hepatotoxicity, and distinct unpleasant odor (warning property).

  • Piperidine/Hydrazide Linkage: Potential for skin sensitization and mucous membrane irritation.

  • Inferred GHS Classification: In the absence of definitive data, handle as Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (STOT-SE) .

Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (0.01–1 mg/m³ OEL) until validated otherwise. Containment is the primary control; PPE is the secondary defense.

Part 2: Technical PPE Specifications (The Defense Layer)

Do not rely on generic "lab safety" rules. The following PPE matrix is designed specifically to counter the permeation kinetics and physical state (likely solid powder) of this compound.

Personal Protective Equipment Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95/P100 Respirator (only if outside hood).The pyridine ring can be volatile in solution; the solid powder poses an inhalation risk during weighing. Engineering controls (hood) prevent alveolar deposition.
Hand Protection Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Inspection layer)2. Outer: 5-8 mil Nitrile (Barrier layer)Pyridine derivatives have high permeation rates through latex. Nitrile offers superior breakthrough time (>480 min). The inner glove acts as a visual indicator for breach.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient for solubilization steps.Piperidine moieties are caustic. Goggles provide a hermetic seal against fine dust and splashes that glasses cannot offer.
Dermal/Body Lab Coat (Poly/Cotton or Nomex) + Chemical Apron Standard lab coats are porous. A chemical-resistant apron (Tyvek or rubber) prevents "soak-through" during solution transfer.

Part 3: Operational Workflow & Engineering Controls

This protocol utilizes a "Zone Defense" strategy to prevent cross-contamination.

The "Clean-Dirty-Clean" Workflow

Visualized below is the logic flow for handling this compound to ensure containment.

SafeHandlingWorkflow cluster_containment Primary Containment Zone (Fume Hood) Start START: Risk Assessment CheckPPE Verify PPE Integrity (Double Nitrile, Goggles) Start->CheckPPE Weighing Weighing Station (Inside Fume Hood) CheckPPE->Weighing Solid Phase Solubilization Solubilization (Add Solvent slowly) Weighing->Solubilization High Risk Step Transfer Transfer to Reaction Vessel Solubilization->Transfer Decon Decontamination (Wipe down with 10% Bleach/Ethanol) Transfer->Decon Post-Process Waste Waste Segregation (Solid vs. Liquid) Decon->Waste End END: Doffing PPE Waste->End

Caption: Logical workflow emphasizing the containment zone (Red) for all manipulation steps.

Step-by-Step Protocol
Phase 1: Preparation (The "Cold" Zone)
  • Sash Height: Verify fume hood sash is at the certified working height (usually 18 inches).

  • Balance Setup: Place the analytical balance inside the hood. If vibration is an issue, use a marble slab. Never weigh this compound on an open bench.

  • Spill Tray: Work inside a secondary containment tray (polypropylene) to catch any potential spills.

Phase 2: Manipulation (The "Hot" Zone)
  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of bulk stocks.

  • Solubilization:

    • Caution: When adding solvent (e.g., DMSO, Methanol) to the 4-Pyridinecarboxamide, N-1-piperidinyl-, exotherms are possible. Add solvent slowly.

    • Vapor Control: Pyridine derivatives often release odors upon solvation. Ensure the hood fan is fully operational.

  • Vessel Closure: Cap all vials/flasks immediately after addition. Do not transport open vessels across the lab.

Phase 3: Decontamination & Disposal [1]
  • Surface Decon: Wipe the balance and work area with a solvent-dampened towel (Ethanol) followed by a soap/water wash.

  • Waste Stream:

    • Solid Waste: Contaminated gloves, paper towels, and weigh boats go into "Hazardous Solid Waste."

    • Liquid Waste: Dispose of solutions in "Organic Solvents (Non-Halogenated)" unless chlorinated solvents were used.

    • Labeling: Clearly label waste tags with "Contains Pyridine/Piperidine Derivatives."

Part 4: Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol) on skin, as this may increase permeation.

  • Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open.

  • Spill (Solid): Dampen a paper towel to prevent dust generation, wipe up, and place in a sealed bag.

  • Spill (Liquid): Cover with vermiculite or absorbent pads. Scoop into a waste container.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[3] Washington, DC: U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

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